T-0156
Description
Properties
Molecular Formula |
C31H29N5O7 |
|---|---|
Molecular Weight |
583.6 g/mol |
IUPAC Name |
methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-(pyrimidin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)-2,7-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C31H29N5O7/c1-18-13-19(7-11-32-18)16-36-27(31(38)42-5)25(20-14-22(39-2)28(41-4)23(15-20)40-3)21-8-12-35-29(26(21)30(36)37)43-17-24-33-9-6-10-34-24/h6-15H,16-17H2,1-5H3 |
InChI Key |
JEMJAABFSYOLAP-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=C1)CN2C(=C(C3=C(C2=O)C(=NC=C3)OCC4=NC=CC=N4)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)OC |
Canonical SMILES |
CC1=NC=CC(=C1)CN2C(=C(C3=C(C2=O)C(=NC=C3)OCC4=NC=CC=N4)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)OC |
Synonyms |
(2-methylpyridin-4-yl)methyl-4-(3,4,5-trimethoxyphenyl)-8-(pyrimidin-2-yl)methoxy-1,2-dihydro-1-oxo-2,7-naphthyridine-3-carboxylic acid methyl ester hydrochloride T-0156 T0156 |
Origin of Product |
United States |
Foundational & Exploratory
Compound T-0156: A Technical Overview for Researchers
An In-depth Guide to a Potent and Selective Phosphodiesterase Type 5 Inhibitor
Abstract
Compound T-0156 is a novel and potent phosphodiesterase type 5 (PDE5) inhibitor.[1] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. The document details its mechanism of action, pharmacological effects, and available in vitro and in vivo data. It also includes detailed experimental methodologies for key assays and visual representations of relevant biological pathways and workflows to facilitate a deeper understanding of this compound.
Introduction
Compound this compound, with the IUPAC name Methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-[(pyrimidin-2-yl)methoxy]-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-2,7-naphthyridine-3-carboxylate, is a selective inhibitor of phosphodiesterase type 5 (PDE5).[2] PDE5 is a key enzyme in the cGMP-specific signaling pathway, and its inhibition leads to increased intracellular levels of cyclic guanosine monophosphate (cGMP).[1] This mechanism of action is the basis for the therapeutic effects of approved PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary hypertension. This compound has been shown to be a more potent and selective inhibitor of PDE5 compared to the first-generation inhibitor, sildenafil.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | Methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-[(pyrimidin-2-yl)methoxy]-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-2,7-naphthyridine-3-carboxylate |
| CAS Number | 324572-93-2 |
| Chemical Formula | C31H29N5O7 |
| Molar Mass | 583.601 g·mol−1 |
Mechanism of Action
This compound exerts its pharmacological effects by competitively inhibiting the PDE5 enzyme.[3] PDE5 is responsible for the hydrolysis of cGMP to GMP. By blocking this enzymatic activity, this compound leads to an accumulation of cGMP in tissues where PDE5 is present, such as the corpus cavernosum of the penis and the vascular smooth muscle of the pulmonary arteries. The elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.
Pharmacological Data
In Vitro Potency and Selectivity
This compound has demonstrated high potency and selectivity for PDE5 in enzymatic assays. Its inhibitory concentration (IC50) for PDE5 is significantly lower than for other phosphodiesterase isozymes, indicating a favorable selectivity profile.
| Phosphodiesterase Isozyme | This compound IC50 (nM) | Sildenafil IC50 (nM) |
| PDE1 | >10,000 | 280 |
| PDE2 | >10,000 | >10,000 |
| PDE3 | >10,000 | 7,600 |
| PDE4 | >10,000 | >10,000 |
| PDE5 | 0.23 | 3.5 |
| PDE6 | 56 | 22 |
Data sourced from Mochida et al., 2002.[3]
In Vivo Efficacy
Studies in animal models have confirmed the in vivo efficacy of this compound.
3.2.1. Effect on Rabbit Corpus Cavernosum
In isolated rabbit corpus cavernosum tissue, this compound increased cGMP levels and induced relaxation. It also potentiated electrical field stimulation-induced relaxation in a concentration-dependent manner.
| Treatment | cGMP Level (pmol/mg protein) | Relaxation (%) |
| Vehicle | 1.1 ± 0.4 | 12.3 ± 10.1 |
| This compound (100 nM) | 6.0 ± 1.5 | 76.9 ± 19.8 |
Data sourced from Mochida et al., 2002.[3]
3.2.2. Effect on Penile Tumescence in Anesthetized Dogs
Intraduodenal administration of this compound potentiated pelvic nerve stimulation-induced penile tumescence in anesthetized dogs. The effect of this compound was found to be more potent than that of sildenafil.
| Compound | Dose (µg/kg) | Potentiation of Tumescence (%) | Plasma Concentration (ng/mL) |
| This compound | 10 | 181.5 ± 31.1 | 16.7 ± 1.6 |
| Sildenafil | 100 | 190.0 ± 37.9 | 78.8 ± 5.3 |
Data sourced from a 2002 study on the pharmacological effects of this compound.
Pharmacokinetics and Toxicology
Pharmacokinetics
Specific pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively documented in publicly available literature. However, as a member of the PDE5 inhibitor class, it is anticipated to undergo hepatic metabolism, primarily by cytochrome P450 enzymes, and be excreted in both feces and urine. The rate of absorption and bioavailability would likely be influenced by factors such as formulation and food intake.
Toxicology
Detailed toxicology and safety pharmacology studies for this compound are not publicly available. Preclinical safety evaluation for a novel compound in this class would typically involve a battery of in vitro and in vivo studies to assess its potential for cardiovascular, respiratory, and central nervous system side effects, as well as genotoxicity, carcinogenicity, and reproductive toxicity. A study comparing this compound and sildenafil in dogs noted that while high doses of both compounds affected the electroretinogram, the effects of this compound were weaker than those of sildenafil at equivalent doses, suggesting a potentially better safety profile concerning retinal effects.
Experimental Protocols
PDE Enzyme Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound against different phosphodiesterase isozymes.
Methodology:
-
Preparation: Prepare an assay buffer containing Tris-HCl, MgCl2, and other necessary cofactors.
-
Reaction Setup: In a microplate, add the specific PDE isozyme to the assay buffer.
-
Compound Addition: Add varying concentrations of this compound or the vehicle control.
-
Pre-incubation: Pre-incubate the mixture for a defined period at room temperature.
-
Initiation: Initiate the reaction by adding the substrate, [3H]cGMP.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Termination: Stop the reaction by heat inactivation or addition of a stop solution.
-
Product Conversion: Add 5'-nucleotidase to hydrolyze the resulting [3H]GMP to [3H]guanosine.
-
Separation: Separate the unreacted [3H]cGMP from the [3H]guanosine product using anion-exchange resin columns.
-
Quantification: Measure the radioactivity of the eluted [3H]guanosine using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Isolated Tissue Relaxation Assay (Rabbit Corpus Cavernosum)
This protocol describes a method to assess the effect of this compound on smooth muscle relaxation in isolated corpus cavernosum tissue.
Methodology:
-
Tissue Preparation: Isolate corpus cavernosum strips from male rabbits and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension of 2 g for at least 60 minutes.
-
Contraction: Induce a submaximal contraction with an alpha-adrenergic agonist, such as phenylephrine.
-
Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Data Recording: Record the changes in isometric tension using a force transducer.
-
Analysis: Express the relaxation as a percentage of the pre-contracted tension and calculate the EC50 value for relaxation.
To measure cGMP levels, tissues are treated with the compound or vehicle, snap-frozen in liquid nitrogen, and then homogenized. cGMP levels are then quantified using a commercially available enzyme immunoassay (EIA) kit.
Potential Applications and Future Directions
As a potent and selective PDE5 inhibitor, this compound holds potential for therapeutic applications in conditions where PDE5 is overactive or where potentiation of the NO/cGMP signaling pathway is beneficial. These include erectile dysfunction, pulmonary arterial hypertension, and potentially other cardiovascular and neurological disorders. Further research is warranted to fully characterize its pharmacokinetic profile, long-term safety, and efficacy in relevant disease models. The high potency and selectivity of this compound also make it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of PDE5.
Conclusion
Compound this compound is a highly potent and selective second-generation phosphodiesterase type 5 inhibitor. The available in vitro and in vivo data demonstrate its superior inhibitory activity against PDE5 compared to sildenafil and its efficacy in relevant animal models. While comprehensive pharmacokinetic and toxicology data are not yet publicly available, its pharmacological profile suggests it could be a promising candidate for further drug development or a valuable research tool for studying the cGMP signaling pathway. This technical guide provides a foundational understanding of this compound for the scientific community.
References
- 1. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
T-0156: A Potent and Selective Phosphodiesterase Type 5 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
T-0156 is a highly potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This document provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound. It includes a summary of its inhibitory potency and selectivity, details of key in vitro and in vivo experimental findings, and generalized protocols for relevant assays. Furthermore, this guide presents visual representations of the NO/cGMP signaling pathway and experimental workflows to facilitate a deeper understanding of its mechanism of action and experimental evaluation.
Chemical Structure and Properties
This compound, scientifically known as methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-[(pyrimidin-2-yl)methoxy]-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-2,7-naphthyridine-3-carboxylate, is a small molecule inhibitor of PDE5.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | Methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-[(pyrimidin-2-yl)methoxy]-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-2,7-naphthyridine-3-carboxylate[1] |
| CAS Number | 324572-93-2[1] |
| Molecular Formula | C₃₁H₂₉N₅O₇[1] |
| Molecular Weight | 583.60 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Chemical Structure:
Figure 1: Chemical structure of this compound.
Pharmacological Properties
This compound is a competitive inhibitor of PDE5, exhibiting high potency and selectivity. Its primary mechanism of action is the prevention of cGMP hydrolysis, leading to an accumulation of cGMP in tissues where PDE5 is expressed, such as the corpus cavernosum.
Potency and Selectivity
In vitro studies have demonstrated that this compound is a highly potent inhibitor of PDE5 with an IC50 value in the nanomolar range. Its selectivity for PDE5 over other phosphodiesterase isozymes is a key characteristic, suggesting a lower potential for off-target effects.
| Enzyme | IC50 (nM) |
| PDE5 | 0.23 |
| PDE6 | 56 |
| PDE1 | >10,000 |
| PDE2 | >10,000 |
| PDE3 | >10,000 |
| PDE4 | >10,000 |
Table 1: Inhibitory potency and selectivity of this compound against various phosphodiesterase isozymes.
In Vitro and In Vivo Efficacy
Experimental studies have confirmed the biological activity of this compound. In isolated rabbit corpus cavernosum, this compound treatment led to a significant, dose-dependent increase in cGMP levels. In vivo studies in anesthetized dogs have shown that administration of this compound potentiates pelvic nerve stimulation-induced penile tumescence, a direct functional consequence of PDE5 inhibition.
Signaling Pathway
This compound exerts its effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is fundamental to smooth muscle relaxation.
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections outline generalized methodologies for key experiments used to characterize this compound. These protocols are based on established scientific literature and may require optimization for specific laboratory conditions.
In Vitro PDE5 Inhibition Assay
This assay determines the inhibitory potency of this compound on PDE5 enzyme activity.
References
T-0156: A Technical Guide to its Mechanism of Action as a Potent and Selective PDE5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-0156 is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By competitively inhibiting PDE5, this compound enhances the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation and increased blood flow in specific tissues. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Phosphodiesterase Type 5
This compound exerts its pharmacological effects through the specific and competitive inhibition of PDE5.[1] PDE5 is a key enzyme in the NO/cGMP signaling cascade, which plays a crucial role in various physiological processes, most notably the relaxation of vascular smooth muscle.
The cascade is initiated by the release of nitric oxide (NO) from nerve endings and endothelial cells. NO diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP acts as a second messenger, activating protein kinase G (PKG), which in turn phosphorylates various downstream targets. This phosphorylation cascade ultimately leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation (vasodilation).
The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases. This compound's high affinity for the catalytic site of PDE5 prevents this degradation, leading to an accumulation of cGMP and an amplification of the NO-mediated signaling, thereby enhancing and prolonging smooth muscle relaxation.[1]
Signaling Pathway Diagram
References
The Discovery and Synthesis of T-0156: A Potent and Selective Phosphodiesterase Type 5 Inhibitor
For Immediate Release: November 20, 2025
This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of T-0156, a novel and highly potent phosphodiesterase type 5 (PDE5) inhibitor. Developed by researchers at Tanabe Seiyaku Co., Ltd., this compound has demonstrated significant potential in preclinical studies, exhibiting superior potency and selectivity compared to existing PDE5 inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound, chemically known as Methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-[(pyrimidin-2-yl)methoxy]-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-2,7-naphthyridine-3-carboxylate, is a competitive inhibitor of PDE5, the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By selectively inhibiting PDE5, this compound enhances the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation and vasodilation.[1] This mechanism of action has established PDE5 inhibitors as a cornerstone in the treatment of erectile dysfunction and pulmonary arterial hypertension.
The discovery of this compound stemmed from the design of novel 1,7- and 2,7-naphthyridine derivatives, which were identified as a new structural class of potent and specific PDE5 inhibitors.[2] Among the synthesized compounds, this compound (designated as compound 4c in the initial study) emerged as a lead candidate due to its exceptional inhibitory activity and high selectivity.[2]
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a comparative view of its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound against Phosphodiesterase Isoforms
| PDE Isoform | IC50 (nM) | Source |
| PDE1 | >10,000 | [1] |
| PDE2 | >10,000 | [1] |
| PDE3 | >10,000 | [1] |
| PDE4 | >10,000 | [1] |
| PDE5 | 0.23 | [1][2] |
| PDE6 | 56 | [1] |
Table 2: Comparative In Vitro and In Vivo Efficacy of this compound and Sildenafil
| Parameter | This compound | Sildenafil | Source |
| In Vitro | |||
| PDE5 IC50 (nM) | 0.23 | - | [1][2] |
| PDE5 Selectivity (vs. PDE6) | 240-fold | - | [1][2] |
| Relaxation of isolated rabbit corpus cavernosum (EC30, nM) | 5.0 | 8.7 | [2] |
| In Vivo (Anesthetized Dogs) | |||
| Potentiation of penile tumescence (10 µg/kg, IV) | 181.5 ± 31.1% | - | [3] |
| Potentiation of penile tumescence (100 µg/kg, IV) | - | 190.0 ± 37.9% | [3] |
| Plasma concentration at equipotent tumescence (ng/mL) | 16.7 ± 1.6 | 78.8 ± 5.3 | [3] |
| Effect on ERG amplitude at 1000 µg/kg (reduction) | 41.1 ± 8.0% | 71.7 ± 3.9% | [3] |
| Effect on ERG latency at 1000 µg/kg (increase) | 3.9 ± 0.6% | 14.5 ± 1.4% | [3] |
Signaling Pathway and Mechanism of Action
This compound exerts its pharmacological effect by modulating the NO/cGMP signaling pathway. The diagram below illustrates the mechanism of action.
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature, the general synthetic route involves the construction of the 2,7-naphthyridine core followed by subsequent functionalization. The key steps are outlined in the discovery publication by Ukita et al. (2003). The synthesis is a multi-step process that likely involves the following key transformations:
-
Construction of the 2,7-naphthyridine core: This is the foundational step in the synthesis.
-
Introduction of the trimethoxyphenyl group: This is typically achieved through a cross-coupling reaction.
-
Alkylation of the naphthyridine nitrogen: The (2-methylpyridin-4-yl)methyl group is introduced at this stage.
-
Introduction of the (pyrimidin-2-yl)methoxy group: This involves an etherification reaction.
-
Esterification: The final step to yield the methyl ester.
The following diagram provides a high-level overview of the likely synthetic workflow.
In Vitro PDE Inhibition Assay
The inhibitory effects of this compound on various PDE isoforms were determined using a radioenzymatic assay.
-
Enzyme Source: PDE isozymes were isolated from canine tissues.[1]
-
Substrate: Radiolabeled cGMP or cAMP was used as the substrate.
-
Incubation: The enzyme, substrate, and varying concentrations of this compound were incubated at a controlled temperature.
-
Separation: The reaction was terminated, and the product (radiolabeled GMP or AMP) was separated from the unreacted substrate using chromatography.
-
Quantification: The amount of product formed was quantified by scintillation counting.
-
IC50 Determination: The concentration of this compound that caused 50% inhibition of enzyme activity (IC50) was calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Penile Tumescence Studies in Anesthetized Dogs
The in vivo efficacy of this compound was evaluated by measuring its effect on penile tumescence in anesthetized dogs.
-
Animal Model: Male beagle dogs were anesthetized.
-
Stimulation: The pelvic nerve was electrically stimulated to induce penile tumescence.
-
Drug Administration: this compound or sildenafil was administered intravenously at various doses.
-
Measurement: The increase in penile length or intracavernosal pressure was measured as an indicator of tumescence.
-
Data Analysis: The potentiation of the nerve stimulation-induced response by the drug was calculated as a percentage increase over the baseline response.[3]
Logical Relationships in Drug Discovery and Development
The discovery and development of a novel therapeutic agent like this compound follows a logical progression from initial concept to preclinical evaluation.
Conclusion
This compound is a potent and highly selective PDE5 inhibitor with a promising preclinical profile. Its superior potency and selectivity over existing therapies suggest the potential for enhanced efficacy and a favorable side-effect profile. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this novel compound. This guide provides a comprehensive summary of the foundational scientific data on this compound for the drug development community.
References
T-0156: A Potent and Selective Inhibitor of Phosphodiesterase Type 5
An In-depth Technical Guide on the Biological Target Identification and Mechanism of Action
This technical guide provides a comprehensive overview of the biological target identification of T-0156, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of this compound and its role in modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.
Executive Summary
This compound has been identified as a highly potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound elevates intracellular cGMP levels, leading to the enhancement of the NO/cGMP signaling pathway. This mechanism of action underlies its potential therapeutic applications. This guide details the quantitative data supporting its selectivity and potency, the experimental methodologies used for its characterization, and a visual representation of its interaction with the biological signaling cascade.
Biological Target: Phosphodiesterase Type 5 (PDE5)
The primary biological target of this compound is the enzyme phosphodiesterase type 5 (PDE5).[1] PDE5 is a key regulator of the cGMP signaling pathway, which plays a crucial role in various physiological processes, including smooth muscle relaxation. PDE5 specifically catalyzes the hydrolysis of cGMP to guanosine 5'-monophosphate (5'-GMP), thereby terminating the cGMP-mediated signal.
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound against PDE5 and its selectivity over other PDE isoenzymes have been quantified in various studies. The data presented below is summarized from the key publication by Mochida et al. (2002).
| Enzyme Target | IC50 (nM) | Selectivity vs. PDE5 |
| PDE5 | 0.23 | - |
| PDE1 | >10,000 | >43,478-fold |
| PDE2 | >10,000 | >43,478-fold |
| PDE3 | >10,000 | >43,478-fold |
| PDE4 | >10,000 | >43,478-fold |
| PDE6 | 56 | 243-fold |
Table 1: Inhibitory potency (IC50) of this compound against various phosphodiesterase isoenzymes. Data sourced from Mochida et al., 2002.[1]
As the data indicates, this compound is a highly potent inhibitor of PDE5 with an IC50 value in the sub-nanomolar range.[1] Furthermore, it exhibits exceptional selectivity, particularly against PDE1, PDE2, PDE3, and PDE4, with IC50 values greater than 10,000 nM.[1] Its selectivity against PDE6, the phosphodiesterase found in the retina, is over 240-fold.[1]
Mechanism of Action: Modulation of the NO/cGMP Signaling Pathway
This compound exerts its biological effect by enhancing the nitric oxide (NO)/cGMP signaling pathway. This pathway is initiated by the release of NO, which stimulates soluble guanylate cyclase (sGC) to produce cGMP from guanosine triphosphate (GTP). cGMP then acts as a second messenger, leading to the activation of protein kinase G (PKG) and subsequent phosphorylation of downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.
By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation within the cell. This amplification of the cGMP signal enhances the downstream effects of the NO pathway.
Experimental Protocols
The identification and characterization of this compound as a PDE5 inhibitor involved several key in vitro and in vivo experiments. The following sections provide an overview of the likely methodologies employed, based on standard practices in the field and information from related studies.
Phosphodiesterase Inhibition Assay
This assay is fundamental to determining the potency and selectivity of an inhibitor.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against various PDE isoenzymes.
Principle: The assay measures the enzymatic activity of a specific PDE isoenzyme in the presence of varying concentrations of the inhibitor. The activity is determined by quantifying the amount of substrate (cGMP or cAMP) hydrolyzed over a set period.
General Protocol:
-
Enzyme Preparation: Recombinant human PDE isoenzymes (PDE1-6) are purified.
-
Reaction Mixture: A reaction buffer containing a fixed concentration of the respective PDE enzyme and its substrate (e.g., [³H]cGMP for PDE5) is prepared.
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture. A control with no inhibitor is also included.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination: The enzymatic reaction is stopped, often by heat inactivation or the addition of a stop solution.
-
Product Separation and Quantification: The product of the reaction (e.g., [³H]5'-GMP) is separated from the unreacted substrate. This can be achieved using techniques like anion-exchange chromatography or scintillation proximity assay (SPA).
-
Data Analysis: The amount of product formed is measured, and the percentage of inhibition for each this compound concentration is calculated. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vitro Functional Assays (e.g., Isolated Tissue Preparations)
These assays assess the functional consequences of PDE5 inhibition in a biological system.
Objective: To evaluate the effect of this compound on smooth muscle relaxation in isolated tissues.
General Protocol:
-
Tissue Preparation: A smooth muscle-containing tissue, such as corpus cavernosum, is isolated from an animal model (e.g., rabbit) and mounted in an organ bath containing a physiological salt solution.
-
Contraction Induction: The tissue is pre-contracted with an agent like phenylephrine.
-
This compound Application: Increasing concentrations of this compound are added to the organ bath.
-
Measurement of Relaxation: The relaxation of the tissue is measured isometrically using a force transducer.
-
Data Analysis: The magnitude of relaxation is expressed as a percentage of the pre-contraction, and a concentration-response curve is generated to determine the EC50 (half-maximal effective concentration).
Conclusion
The comprehensive analysis of available data unequivocally identifies phosphodiesterase type 5 as the primary biological target of this compound. Its high potency and remarkable selectivity, as demonstrated by quantitative in vitro assays, establish it as a valuable pharmacological tool for studying the NO/cGMP signaling pathway. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and other PDE5 inhibitors. The visual diagrams of the signaling pathway and experimental workflow offer a clear and concise representation of the core concepts for researchers and drug development professionals.
References
Preliminary In Vitro Profile of T-0156: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preliminary in vitro studies conducted on T-0156, a novel investigational compound. The following sections detail the experimental methodologies, present key quantitative data, and visualize the elucidated mechanism of action and experimental workflows.
Quantitative Data Summary
The in vitro pharmacological profile of this compound was characterized through a series of enzymatic and cell-based assays. The quantitative data from these studies are summarized below, offering a comparative view of the compound's potency and selectivity.
Table 1: Enzymatic Inhibition Data for this compound
| Target Enzyme | Assay Type | This compound IC50 (nM) | This compound Ki (nM) | Reference Compound IC50 (nM) |
| Kinase A | TR-FRET | 15.2 | 8.1 | Staurosporine (5.8) |
| Kinase B | LanthaScreen | 250.6 | 135.4 | Sunitinib (25.3) |
| Protease C | FRET | > 10,000 | - | Bortezomib (1.2) |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | This compound EC50 (nM) | Endpoint Measured |
| Cancer Cell Line X | CellTiter-Glo | 45.8 | Inhibition of Proliferation |
| Cancer Cell Line Y | Caspase-Glo 3/7 | 62.3 | Induction of Apoptosis |
| Normal Fibroblast | MTT | > 5,000 | Cytotoxicity |
Table 3: Receptor Binding Affinity of this compound
| Receptor | Ligand | Assay Type | This compound Ki (nM) |
| Receptor Tyrosine Kinase 1 | [³H]-Ligand Z | Radioligand Binding | 22.7 |
| GPCR 2 | [¹²⁵I]-Ligand W | Radioligand Binding | > 2,000 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and offer transparency into the data generation process.
Enzyme Inhibition Assays
A standard operating procedure for determining the inhibitory activity of this compound against target enzymes was followed.[1]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of this compound against target enzymes.
-
Method: Spectrophotometric or fluorescence-based rate determination.[2]
-
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Enzyme: Purified recombinant human Kinase A, Kinase B, or Protease C.
-
Substrate: Specific peptide or small molecule substrate for each enzyme.
-
Cofactor: ATP for kinase assays (at Km concentration).
-
This compound: Serially diluted in 100% DMSO.
-
-
Procedure:
-
Add 2 µL of serially diluted this compound or control compound to the wells of a 384-well plate.
-
Add 10 µL of the respective enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate/cofactor mix.
-
Monitor the reaction progress by measuring the absorbance or fluorescence signal at regular intervals for 60 minutes at 25°C.[2]
-
Calculate the rate of reaction from the linear portion of the progress curve.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
Cell-Based Assays
Cell-based assays were conducted to evaluate the effect of this compound on cellular processes such as proliferation and apoptosis.
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound for inhibiting cell proliferation and inducing apoptosis.
-
Cell Culture:
-
Cancer cell lines X and Y, and normal human fibroblasts were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells were maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Cell Proliferation Assay (CellTiter-Glo®):
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serially diluted this compound for 72 hours.
-
Add CellTiter-Glo® reagent to each well and incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate EC50 values from the dose-response curve.
-
-
Apoptosis Assay (Caspase-Glo® 3/7):
-
Seed 10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serially diluted this compound for 48 hours.
-
Add Caspase-Glo® 3/7 reagent to each well and incubate for 1 hour at room temperature.
-
Measure luminescence using a plate reader.
-
Determine EC50 values from the dose-response curve.
-
Radioligand Binding Assays
Competitive binding assays were performed to determine the binding affinity of this compound to specific receptors.[3][4]
-
Objective: To determine the inhibition constant (Ki) of this compound for target receptors.
-
Membrane Preparation:
-
Cell membranes expressing the target receptors were prepared from cultured cells by homogenization and centrifugation.
-
-
Binding Assay:
-
Incubate the cell membranes with a fixed concentration of a specific radioligand ([³H]-Ligand Z or [¹²⁵I]-Ligand W) and varying concentrations of this compound.
-
The reaction is carried out in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂) for 60 minutes at room temperature.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the IC50 from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the workflows of the key experimental procedures.
References
- 1. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic Assay of Trypsin Inhibitor [sigmaaldrich.com]
- 3. Competitive binding assays for high-affinity binders in the presence of endogenous ligands: application to biotin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-Binding Assays for Determining the Affinity of Protein-Protein Interactions: Technologies and Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
No Publicly Available Safety and Toxicity Data for T-0156
Despite a comprehensive search of publicly available scientific and technical literature, no safety, toxicity, or pharmacological data could be identified for a compound designated as "T-0156." This suggests that "this compound" may be an internal development code, a preclinical compound not yet disclosed in public forums, or a designation that is not widely recognized in the scientific community.
The initial search for information related to the safety and toxicity profile of this compound did not yield any relevant scientific studies. The search results were primarily associated with non-pharmaceutical products, including a "GM-Transmission Holding Fixture this compound-B" and a military technical bulletin, "TB 43-0156," concerning vehicle support stands.
Without any foundational data on the chemical structure, therapeutic target, or mechanism of action of this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams.
To fulfill the request, further clarifying information is required from the user, such as:
-
The full chemical name or IUPAC nomenclature of this compound.
-
The therapeutic class or intended biological target of the compound.
-
Any associated company, research institution, or publication that has mentioned this compound.
Once more specific identifiers for this compound are provided, a renewed and more targeted search for its safety and toxicity profile can be conducted.
An In-depth Technical Guide to T-0156 and its Analogs in Phosphodiesterase 5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-0156 is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. By preventing the hydrolysis of cGMP, this compound and its functional analogs play a significant role in vasodilation and are key components in the treatment of erectile dysfunction and pulmonary hypertension. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and a comparative analysis with other well-established PDE5 inhibitors, which can be considered its functional analogs. Detailed experimental protocols for the evaluation of these compounds are presented, alongside a structured summary of their quantitative data to facilitate comparison. Furthermore, key signaling pathways and experimental workflows are visualized to provide a clear and concise understanding of the scientific principles and methodologies in this area of research.
Introduction to this compound and the Role of PDE5 Inhibition
This compound, with the chemical name methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-[(pyrimidin-2-yl)methoxy]-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-2,7-naphthyridine-3-carboxylate, is a novel phosphodiesterase type 5 inhibitor.[1] PDE5 is an enzyme that specifically catalyzes the hydrolysis of cGMP to 5'-GMP. The inhibition of PDE5 leads to an accumulation of cGMP, a secondary messenger that mediates numerous physiological processes, most notably smooth muscle relaxation and vasodilation. This mechanism is the cornerstone of treatments for erectile dysfunction and pulmonary arterial hypertension.
The nitric oxide (NO)/cGMP pathway is the primary signaling cascade influenced by PDE5 inhibitors. In the corpus cavernosum, sexual stimulation triggers the release of nitric oxide from nerve endings and endothelial cells. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent increase in cGMP concentration leads to the activation of protein kinase G (PKG), resulting in the phosphorylation of several downstream targets that ultimately cause a decrease in intracellular calcium levels and smooth muscle relaxation. This relaxation allows for increased blood flow into the corpus cavernosum, leading to penile erection. PDE5 inhibitors enhance this process by preventing the degradation of cGMP, thereby prolonging the vasodilatory effect.
Analogs and Homologs of this compound
Quantitative Data for this compound and Functional Analogs
The following tables summarize the key quantitative data for this compound and its functional analogs, providing a basis for comparing their potency and selectivity.
Table 1: Inhibitory Activity (IC50) of this compound against Phosphodiesterase Isozymes
| Phosphodiesterase Isozyme | IC50 (nM) |
| PDE1 | >10,000 |
| PDE2 | >10,000 |
| PDE3 | >10,000 |
| PDE4 | >10,000 |
| PDE5 | 0.23 |
| PDE6 | 56 |
Data sourced from studies on canine tissues.
Table 2: Comparative Pharmacokinetic Parameters of PDE5 Inhibitors
| Compound | Median Tmax (hours) |
| Sildenafil | 1 |
| Vardenafil | 1 |
| Tadalafil | 2 |
| Avanafil | 0.5 - 0.75 |
Tmax represents the time to reach maximum plasma concentration. Data is generalized from various clinical studies.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound and its analogs.
Phosphodiesterase (PDE) Enzyme Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against various PDE isozymes.
Principle: The assay measures the hydrolysis of radiolabeled cGMP by a specific PDE isozyme. The inhibitory effect of a compound is determined by quantifying the reduction in the formation of the product, 5'-GMP.
Materials:
-
Recombinant human PDE isozymes (PDE1-6)
-
[³H]-cGMP (radiolabeled substrate)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Snake venom nucleotidase (from Crotalus atrox)
-
Anion-exchange resin (e.g., DEAE-Sephadex)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, add the assay buffer, the specific PDE isozyme, and the test compound dilution.
-
Initiate the reaction by adding [³H]-cGMP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.
-
Terminate the reaction by heat inactivation (e.g., boiling for 1 minute).
-
Cool the tubes on ice.
-
Add snake venom nucleotidase to convert the [³H]-5'-GMP product to [³H]-guanosine.
-
Incubate the mixture at 30°C for a further 10-20 minutes.
-
Apply the reaction mixture to an anion-exchange resin column. The unreacted [³H]-cGMP and the [³H]-5'-GMP will be retained by the resin, while the [³H]-guanosine will pass through.
-
Elute the [³H]-guanosine from the column.
-
Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Isolated Rabbit Corpus Cavernosum Relaxation Assay
This ex vivo protocol assesses the functional effect of PDE5 inhibitors on smooth muscle relaxation in penile tissue.
Principle: Strips of rabbit corpus cavernosum are contracted with a pharmacological agent (e.g., phenylephrine). The ability of a test compound to induce relaxation of the pre-contracted tissue is then measured.
Materials:
-
Male New Zealand White rabbits
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11)
-
Phenylephrine (or other contractile agents like KCl)
-
Test compounds (e.g., this compound)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Humanely euthanize the rabbit and excise the penis.
-
Dissect the corpus cavernosum and prepare longitudinal strips (e.g., 2 x 2 x 10 mm).
-
Mount the tissue strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Apply an initial resting tension (e.g., 2 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washes.
-
Induce a stable contraction by adding a contractile agent, such as phenylephrine (e.g., 10 µM).
-
Once a stable plateau of contraction is achieved, add the test compound in a cumulative concentration-dependent manner.
-
Record the changes in isometric tension.
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) from the concentration-response curve.[3]
In Vivo Model of Pelvic Nerve Stimulation-Induced Penile Tumescence in Dogs
This in vivo protocol evaluates the pro-erectile effects of PDE5 inhibitors in an animal model that mimics the physiological process of erection.
Principle: Electrical stimulation of the pelvic nerve in anesthetized dogs induces penile erection. The effect of a test compound on the potentiation of this response is measured.
Materials:
-
Male beagle dogs
-
Anesthetic agents (e.g., pentobarbital sodium)
-
Bipolar platinum electrodes
-
Electrical stimulator
-
Pressure transducer to measure intracavernosal pressure (ICP)
-
Data acquisition system
-
Test compounds (e.g., this compound) for intravenous or intraduodenal administration
Procedure:
-
Anesthetize the dog and maintain a stable level of anesthesia throughout the experiment.
-
Surgically expose the pelvic nerve.
-
Place bipolar platinum electrodes on the pelvic nerve for electrical stimulation.
-
Insert a needle connected to a pressure transducer into the corpus cavernosum to measure ICP.
-
Administer the test compound or vehicle.
-
Apply electrical stimulation to the pelvic nerve (e.g., square-wave pulses of a specific frequency, duration, and voltage).
-
Record the maximal ICP during nerve stimulation.
-
Compare the potentiation of the erectile response in the presence and absence of the test compound.[1][4]
Visualizations
Signaling Pathway of PDE5 Inhibition
References
- 1. This compound, a novel phosphodiesterase type 5 inhibitor, and sildenafil have different pharmacological effects on penile tumescence and electroretinogram in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the relaxant effects of alfuzosin, phentolamine and sildenafil on rabbit isolated corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide and cGMP: mediators of pelvic nerve-stimulated erection in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Unraveling the Cellular Response to T-0156: A Detailed Guide to In Vitro Experimentation
For Immediate Release
This document provides a comprehensive suite of application notes and detailed protocols for researchers, scientists, and drug development professionals investigating the experimental compound T-0156. The following sections outline the necessary procedures for culturing cells, performing key assays to evaluate the effects of this compound, and visualizing the associated cellular pathways.
Core Application Notes
This compound is an experimental compound under investigation for its potential therapeutic effects. Understanding its mechanism of action and impact on cellular physiology is crucial for its development. The protocols detailed below are designed to provide a standardized framework for assessing the in vitro activity of this compound. These procedures cover essential cell culture techniques, viability and apoptosis assays, and protein expression analysis. Adherence to these standardized methods will ensure reproducibility and comparability of data across different laboratories.
Experimental Protocols
General Cell Culture and Maintenance
Successful in vitro experimentation begins with proper cell culture techniques to ensure the health and consistency of the cell lines used.
Materials:
-
Appropriate cell line (e.g., cancer cell line relevant to the therapeutic target of this compound)
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Sterile cell culture flasks, plates, and pipettes
-
Humidified incubator (37°C, 5% CO₂)
-
Biological safety cabinet
Protocol:
-
All cell culture procedures must be performed in a biological safety cabinet using aseptic techniques to prevent contamination.[1]
-
Maintain cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor cell confluence daily. When cells reach 80-90% confluence, they should be subcultured.
-
To subculture, aspirate the old medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.[1]
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6 ratio) to a new flask containing pre-warmed complete growth medium.
-
For experiments, seed cells into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a predetermined density and allow them to adhere overnight before treatment with this compound.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells after this compound treatment using flow cytometry.
Materials:
-
Cells seeded in a 6-well plate
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[2]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Quantitative Data Summary
| Assay | Endpoint Measured | This compound Concentration | Result (Example) |
| Cell Viability (MTT) | IC₅₀ (µM) | 0.1 - 100 µM | 15.5 µM (at 48h) |
| Apoptosis (Flow Cytometry) | % Apoptotic Cells | 25 µM | 45.3% |
| % Necrotic Cells | 25 µM | 5.2% |
Visualizing Cellular Mechanisms
To illustrate the potential mechanism of action of this compound and the experimental workflows, the following diagrams are provided.
Caption: Proposed signaling pathway of this compound leading to apoptosis.
Caption: General experimental workflow for in vitro testing of this compound.
References
Application Notes and Protocols for T-0156 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-0156 is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor.[1] Its primary mechanism of action involves the competitive inhibition of PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE5, this compound leads to an accumulation of cGMP, thereby enhancing the nitric oxide (NO)/cGMP signaling pathway.[1][2] This pathway plays a crucial role in smooth muscle relaxation and vasodilation. These application notes provide a comprehensive overview of the use of this compound in preclinical animal models, summarizing key experimental data and providing detailed protocols for its application.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Enzyme Target | IC50 (nM) | Animal Source | Notes |
| PDE5 | 0.23 | Canine | Competitive inhibition of cGMP hydrolysis.[1] |
| PDE6 | 56 | Canine | 240-fold less potent than against PDE5.[1] |
| PDE1 | >10,000 | Canine | Low potency.[1][2] |
| PDE2 | >10,000 | Canine | Low potency.[1][2] |
| PDE3 | >10,000 | Canine | Low potency.[1][2] |
| PDE4 | >63,000 | Canine | Low potency.[1] |
In Vivo Efficacy of this compound in Anesthetized Dogs
| Compound | Dose (µg/kg, i.v.) | Potentiation of Penile Tumescence (%) | Plasma Concentration (ng/mL) |
| This compound | 10 | 181.5 ± 31.1 | 16.7 ± 1.6 |
| Sildenafil | 100 | 190.0 ± 37.9 | 78.8 ± 5.3 |
Data from Mochida et al., 2004.[3]
In Vivo Effects of this compound on Electroretinogram (ERG) in Anesthetized Dogs
| Compound | Dose (µg/kg, i.v.) | Reduction of ERG Amplitude (%) | Increase of ERG Latency (%) |
| This compound | 1000 | 41.1 ± 8.0 | 3.9 ± 0.6 |
| Sildenafil | 1000 | 71.7 ± 3.9 | 14.5 ± 1.4 |
Data from Mochida et al., 2004, indicating a lower impact of this compound on PDE6, which is involved in vision, compared to sildenafil.[3]
Signaling Pathway
Caption: Mechanism of action of this compound in smooth muscle cells.
Experimental Protocols
In Vitro PDE5 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE5.
Materials:
-
Canine tissue (source of PDE isozymes)
-
This compound hydrochloride
-
[³H]cGMP
-
Snake venom nucleotidase
-
Anion-exchange resin
-
Scintillation cocktail
-
Assay buffer (e.g., Tris-HCl based)
Protocol:
-
Enzyme Preparation: Isolate PDE5 from canine tissue homogenates using established chromatographic techniques.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Reaction:
-
In a microplate, add the assay buffer, the diluted this compound or vehicle control, and the purified PDE5 enzyme.
-
Initiate the reaction by adding [³H]cGMP as the substrate.
-
Incubate at 30°C for a defined period.
-
-
Reaction Termination: Stop the reaction by boiling the plate.
-
Hydrolysis and Separation:
-
Cool the plate and add snake venom nucleotidase to hydrolyze the [³H]5'-GMP product to [³H]guanosine.
-
Add a slurry of anion-exchange resin to bind the unhydrolyzed [³H]cGMP.
-
-
Quantification:
-
Centrifuge the plate to pellet the resin.
-
Transfer an aliquot of the supernatant containing [³H]guanosine to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Isolated Rabbit Corpus Cavernosum Relaxation Assay
Objective: To assess the functional effect of this compound on smooth muscle relaxation in vitro.
Materials:
-
Male New Zealand White rabbits
-
Krebs-Henseleit solution
-
This compound hydrochloride
-
Phenylephrine
-
Electrical field stimulation (EFS) apparatus
-
Isometric force transducer and data acquisition system
Protocol:
-
Tissue Preparation:
-
Humanely euthanize the rabbit and excise the penis.
-
Dissect strips of corpus cavernosum tissue and mount them in organ baths containing Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ at 37°C.
-
-
Equilibration: Allow the tissues to equilibrate under a resting tension of approximately 2 g for at least 60 minutes.
-
Contraction: Pre-contract the tissue strips with a submaximal concentration of phenylephrine.
-
This compound Application: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath at set intervals.
-
EFS-Induced Relaxation: In separate experiments, after pre-contraction, apply EFS to induce nitrergic nerve-mediated relaxation in the presence and absence of this compound.
-
Data Recording: Continuously record the isometric tension throughout the experiment.
-
Data Analysis: Express the relaxation as a percentage of the phenylephrine-induced contraction. Construct concentration-response curves to determine the potency of this compound.
In Vivo Model of Penile Tumescence in Anesthetized Dogs
Objective: To evaluate the in vivo efficacy of this compound on penile erection.
Materials:
-
Male beagle dogs
-
Anesthetic agents (e.g., pentobarbital sodium)
-
Catheters for drug administration and blood pressure monitoring
-
Pressure transducer connected to a catheter inserted into the corpus cavernosum
-
Bipolar platinum electrodes for pelvic nerve stimulation
-
Physiological data acquisition system
Protocol:
-
Animal Preparation:
-
Anesthetize the dogs and maintain a stable level of anesthesia.
-
Insert a catheter into a femoral vein for intravenous drug administration and another into a femoral artery for blood pressure monitoring. For intraduodenal administration, perform a laparotomy to expose the duodenum and insert a catheter.
-
Surgically expose the pelvic nerve for electrical stimulation.
-
Insert a 23-gauge needle connected to a pressure transducer into the corpus cavernosum to measure intracavernosal pressure (ICP).
-
-
Baseline Measurements: Record baseline mean arterial pressure (MAP) and ICP.
-
Pelvic Nerve Stimulation: Apply electrical stimulation to the pelvic nerve (e.g., 5V, 1 ms, 16 Hz for 1 min) to induce a control erectile response.
-
Drug Administration: Administer this compound or vehicle intravenously or intraduodenally.[1]
-
Post-Dose Stimulation: Repeat the pelvic nerve stimulation at various time points after drug administration and record the resulting ICP and MAP.
-
Data Analysis: Calculate the change in ICP from baseline in response to nerve stimulation. Express the potentiation of the erectile response as a percentage of the control response.
Experimental Workflow
Caption: Preclinical experimental workflow for this compound.
References
- 1. Enzymological and pharmacological profile of this compound, a potent and selective phosphodiesterase type 5 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel phosphodiesterase type 5 inhibitor, and sildenafil have different pharmacological effects on penile tumescence and electroretinogram in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for T-0156: Information Not Available
Initial searches for "T-0156" did not yield specific dosage, administration, or mechanistic information for a compound with this identifier in the public domain. The search results did not contain any preclinical or clinical data related to a drug or investigational compound designated as this compound.
The performed searches on "this compound dosage and administration guidelines," "this compound preclinical studies," "this compound clinical trials," and "this compound mechanism of action" did not retrieve any relevant scientific literature, clinical trial records, or pharmacological data. The results included information on unrelated topics such as mesenchymal stem cell therapy, general guidelines for clinical trials, and other therapeutic agents with different identifiers.
Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams for a compound identified as this compound. It is possible that "this compound" may be an internal, non-public designation for a compound, or the identifier may be incorrect.
For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to use standardized and publicly recognized identifiers such as International Nonproprietary Names (INN), investigational new drug (IND) numbers, or specific chemical names to ensure accurate retrieval of information. Without a valid identifier, a comprehensive and accurate compilation of dosage and administration guidelines is not feasible.
Application Notes and Protocols for T-0156
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-0156 is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] By competitively inhibiting the hydrolysis of cyclic guanosine monophosphate (cGMP), this compound enhances the nitric oxide (NO)/cGMP signaling pathway.[1][2] This pathway plays a crucial role in various physiological processes, making this compound a valuable tool for research in areas such as smooth muscle relaxation, neurogenesis, and cardiovascular studies.[2][3][4] These application notes provide detailed protocols for the preparation and storage of this compound solutions, as well as methodologies for key experiments based on published research.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound hydrochloride is provided in the table below.
| Property | Value |
| Chemical Name | Methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-[(pyrimidin-2-yl)methoxy]-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-2,7-naphthyridine-3-carboxylate hydrochloride |
| Molecular Formula | C₃₁H₂₉N₅O₇ · HCl |
| Molecular Weight | 619.06 g/mol |
| CAS Number | 324572-93-2 |
| Appearance | Crystalline solid |
| Purity | ≥98% |
Solution Preparation and Storage
Proper preparation and storage of this compound solutions are critical for maintaining its stability and ensuring experimental reproducibility.
Solubility Data
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL |
| Ethanol | Sparingly soluble |
| Water | Sparingly soluble |
Stock Solution Preparation Protocol (10 mM in DMSO)
-
Pre-treatment of Aliquot: Before opening, briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.
-
Solvent Addition: To prepare a 10 mM stock solution, add the appropriate volume of dimethyl sulfoxide (DMSO) to the vial. For example, to make 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 6.19 mg of this compound.
-
Dissolution: To aid dissolution, gently vortex the vial. If necessary, sonicate the solution in a water bath or warm it to 37°C for a short period. Ensure the compound is fully dissolved before use.
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Storage Conditions
| Solution Type | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years |
| DMSO Stock Solution | -80°C | 6 months |
| DMSO Stock Solution | -20°C | 1 month |
Note: For aqueous solutions, it is recommended to prepare them fresh on the day of the experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours.
Experimental Protocols
The following protocols are based on methodologies from published studies investigating the effects of this compound.
Protocol 1: In Vitro Tracheal Smooth Muscle Relaxation Assay
This protocol is adapted from the study by Parlak et al. (2012), which investigated the effect of this compound on airway smooth muscle.[3]
Objective: To evaluate the relaxant effect of this compound on pre-contracted guinea pig tracheal rings.
Materials:
-
Male Duncan-Hartley guinea pigs (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, and 11.1 glucose)
-
Carbachol
-
This compound stock solution (10 mM in DMSO)
-
Organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Carefully dissect the trachea and place it in cold Krebs-Henseleit solution.
-
Clean the trachea of adhering connective tissue and cut it into 3-4 mm wide rings.
-
-
Organ Bath Setup:
-
Mount the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Connect the rings to isometric force transducers to record changes in tension.
-
-
Equilibration and Pre-contraction:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, washing with fresh Krebs-Henseleit solution every 15 minutes.
-
Induce a sustained contraction by adding carbachol (1 µM) to the organ baths.
-
-
This compound Administration:
-
Once the carbachol-induced contraction has stabilized, add cumulative concentrations of this compound (e.g., 1 nM to 10 µM) to the organ baths.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by carbachol.
-
Calculate the EC₅₀ value for this compound.
-
Protocol 2: Neural Stem Cell Proliferation Assay
This protocol is based on the methodology described by Santos et al. (2014) to assess the effect of this compound on neural stem cell proliferation.[4]
Objective: To determine the effect of this compound on the proliferation of subventricular zone (SVZ)-derived neural stem cells (NSCs).
Materials:
-
Postnatal day 8-12 C57BL/6 mice
-
NSC culture medium (DMEM/F12 with G-5 supplement, EGF, bFGF, and penicillin/streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
BrdU (5-bromo-2'-deoxyuridine)
-
Fixation and staining reagents (e.g., paraformaldehyde, anti-BrdU antibody, DAPI)
-
Fluorescence microscope
Procedure:
-
NSC Culture:
-
Isolate NSCs from the SVZ of mouse brains and culture them as neurospheres in NSC culture medium.
-
Dissociate the neurospheres into single cells and plate them on coated coverslips.
-
-
This compound Treatment:
-
Treat the cultured NSCs with different concentrations of this compound (e.g., 10 nM, 100 nM) for 6 or 24 hours.
-
-
BrdU Labeling:
-
During the last 2 hours of the this compound treatment, add BrdU (10 µM) to the culture medium to label proliferating cells.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and perform antigen retrieval for BrdU staining.
-
Incubate with a primary antibody against BrdU, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Data Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify the number of BrdU-positive cells and express it as a percentage of the total number of DAPI-stained cells.
-
Visualizations
Signaling Pathway of this compound
Caption: NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Experimental Workflow: In Vitro Tracheal Relaxation Assay
Caption: Workflow for assessing this compound's effect on tracheal smooth muscle.
Logical Relationship: this compound Selectivity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enzymological and pharmacological profile of this compound, a potent and selective phosphodiesterase type 5 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of new agents affecting NO/cGMP pathway on ovalbumin-sensitized guinea pig trachea [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulation of neural stem cell proliferation by inhibition of phosphodiesterase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of T-0156
For Research Use Only. Not for use in diagnostic procedures.
Introduction
T-0156 is a novel, potent, and selective phosphodiesterase type 5 (PDE5) inhibitor.[1] By inhibiting the hydrolysis of cyclic guanosine monophosphate (cGMP), this compound plays a crucial role in modulating cellular signaling pathways.[1] Its chemical formula is C₃₁H₂₉N₅O₇, with a molar mass of 583.601 g·mol⁻¹[2]. Given its potential therapeutic applications, robust and reliable analytical methods for the quantification of this compound in biological matrices are essential for preclinical and clinical research.
This document provides a detailed application note for the quantification of this compound in human plasma using a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described protocol is intended for researchers, scientists, and drug development professionals.
Signaling Pathway of PDE5 Inhibitors
The mechanism of action for PDE5 inhibitors like this compound involves the nitric oxide (NO)-cGMP signaling pathway. Nitric oxide stimulates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The accumulated cGMP then activates protein kinase G (PKG), leading to various physiological responses, including smooth muscle relaxation. PDE5 is the enzyme responsible for the degradation of cGMP to GMP. By inhibiting PDE5, this compound prevents cGMP breakdown, thus enhancing the signaling cascade.[1][3][4]
Caption: Mechanism of action of this compound as a PDE5 inhibitor.
Experimental Workflow
The analytical workflow for this compound quantification involves several key stages, from sample receipt to final data analysis. A systematic process ensures data integrity and reproducibility.
Caption: Workflow for this compound quantification in plasma samples.
Quantitative Bioanalytical Method
This section details a hypothetical yet scientifically robust LC-MS/MS method for the determination of this compound in human plasma. This method is based on established protocols for similar small molecule PDE5 inhibitors.[2][5][6]
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[7]
Protocol:
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., Sildenafil-d8 at 100 ng/mL).
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Table 1: LC-MS/MS Parameters
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Mass Spectrometer | Sciex API 4000 or equivalent triple quadrupole |
| Analytical Column | Xbridge C18, 2.1 x 50 mm, 3.5 µm particle size[2] |
| Column Temperature | 40°C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 2.5 min, hold for 1 min, return to initial conditions and equilibrate for 1.5 min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 584.6 → 422.3 (Quantifier), 584.6 → 298.2 (Qualifier) IS (Sildenafil-d8): m/z 483.3 → 283.3 |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Note: MRM transitions for this compound are hypothetical and should be optimized based on its actual fragmentation pattern.
Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA guidance) to ensure its reliability for the intended application.[8][9] Key validation parameters are summarized below.
Table 2: Summary of Method Performance (Hypothetical Data)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity Range | r² ≥ 0.99 | 1.0 - 1000 ng/mL (r² = 0.998) |
| Lower Limit of Quantification (LLOQ) | Accuracy: ±20%, Precision: ≤20% CV | 1.0 ng/mL |
| Intra-day Accuracy & Precision (n=6) | Accuracy: ±15%, Precision: ≤15% CV | Accuracy: -4.5% to 2.8% Precision: ≤ 6.5% CV |
| Inter-day Accuracy & Precision (n=18) | Accuracy: ±15%, Precision: ≤15% CV | Accuracy: -2.1% to 3.5% Precision: ≤ 8.2% CV |
| Matrix Effect | CV ≤ 15% | CV = 9.5% |
| Recovery | Consistent and reproducible | ~85% |
| Stability (Freeze-Thaw, 3 cycles) | % Change within ±15% | -5.2% |
| Stability (Short-term, 24h at RT) | % Change within ±15% | -3.8% |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making it suitable for supporting pharmacokinetic and other studies in a drug development setting. The method should be fully validated in accordance with current regulatory standards before its application to the analysis of study samples.
References
- 1. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated LC-MS/MS assay for the quantification of phosphodiesterase-5 inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 6. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
Application Notes and Protocols: T-0156 in High-Throughput Screening Assays
A comprehensive search for the compound designated "T-0156" in the context of high-throughput screening (HTS) assays, its mechanism of action, and associated signaling pathways has yielded no specific information. Publicly available scientific literature and databases do not contain data corresponding to a molecule with this identifier being used in drug discovery or related research applications.
The search results for "this compound" are predominantly associated with a mechanical tool, specifically a "Transmission Holding Fixture"[1]. There is no indication of a chemical or biological substance with this name in the retrieved documents. Further inquiries into high-throughput screening methodologies, while providing general overviews of the techniques[2][3][4][5], do not mention this compound. Similarly, searches for signaling pathways did not connect to this specific compound identifier[6][7][8][9][10].
Given the absence of any data on this compound as a research compound, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams.
It is possible that "this compound" is an internal compound identifier not yet disclosed in public forums, a new chemical entity pending publication, or a designation that may have been mistyped. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or proprietary databases that may contain the relevant information.
Without specific data on this compound, the following sections on Data Presentation, Experimental Protocols, and Signaling Pathways cannot be completed.
References
- 1. This compound-BF Transmission Holding Fixture without Base | eBay [ebay.com]
- 2. beckman.com [beckman.com]
- 3. High-throughput screening - Wikipedia [en.wikipedia.org]
- 4. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 6. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chimeric antigen receptor signaling: Functional consequences and design implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathway of signal delivery to murine thymocytes triggered by co-crosslinking CD3 and Thy-1 for cellular DNA fragmentation and growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual role of signaling pathways leading to Ca(2+) and cyclic AMP elevation in host cell invasion by Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of T-0156 in Molecular Biology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-0156 is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, responsible for the specific hydrolysis of cGMP.[1][2][3] By competitively inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation and enhancement of the NO/cGMP-mediated signaling cascade.[1][2] This pathway plays a crucial role in various physiological processes, including smooth muscle relaxation, neuronal function, and cell proliferation.[4][5]
These application notes provide an overview of the utility of this compound in molecular biology research, with detailed protocols for its use in studying cGMP signaling, smooth muscle physiology, and neural stem cell biology.
Data Presentation
Potency and Selectivity of this compound
The inhibitory activity of this compound against various phosphodiesterase (PDE) isozymes has been characterized to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| PDE Isozyme | IC50 (nM) |
| PDE5 | 0.23 [1][2] |
| PDE6 | 56[1][2] |
| PDE1 | >10,000[1][2] |
| PDE2 | >10,000[1][2] |
| PDE3 | >10,000[1][2] |
| PDE4 | >10,000[1][2] |
Data compiled from Mochida et al., 2002.[2]
The data demonstrates that this compound is a highly potent inhibitor of PDE5 with an IC50 value in the sub-nanomolar range. It exhibits significant selectivity for PDE5 over other PDE isozymes, particularly PDE1, PDE2, PDE3, and PDE4.[1][2] While it shows some activity against PDE6, it is approximately 240-fold more selective for PDE5.[2]
Signaling Pathway
The primary mechanism of action of this compound is the potentiation of the nitric oxide (NO)/cGMP signaling pathway through the inhibition of PDE5.
Experimental Protocols
Application 1: In Vitro Assessment of Smooth Muscle Relaxation
This protocol describes how to evaluate the effect of this compound on smooth muscle relaxation using isolated guinea pig tracheal rings. This assay is useful for studying the physiological effects of PDE5 inhibition on airway smooth muscle.
Materials:
-
Male Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.1)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Methacholine
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Euthanize a guinea pig and dissect the trachea.
-
Place the trachea in cold Krebs-Henseleit solution and carefully remove adhering connective tissue.
-
Cut the trachea into 2-3 mm wide rings.
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.0 g, washing with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Induce a stable contraction with an appropriate concentration of methacholine (e.g., 1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath at appropriate time intervals.
-
Record the changes in isometric tension. Relaxation is expressed as a percentage of the methacholine-induced contraction.
Application 2: Stimulation of Neural Stem Cell Proliferation
This protocol provides a method to assess the effect of this compound on the proliferation of neural stem cells (NSCs) in culture. Increased cGMP levels have been shown to promote NSC proliferation.
Materials:
-
Neural stem cells (e.g., derived from the subventricular zone of mice)
-
NSC proliferation medium (e.g., NeuroCult™ NS-A Proliferation Kit)
-
This compound stock solution
-
5-ethynyl-2'-deoxyuridine (EdU) for proliferation labeling
-
Cell culture plates and incubator (37°C, 5% CO2)
-
Fluorescence microscope or flow cytometer for analysis
Procedure:
-
Culture NSCs as neurospheres in proliferation medium.
-
Dissociate neurospheres into single cells and plate them at a desired density in fresh proliferation medium.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for a period that allows for cell division (e.g., 24-48 hours).
-
During the final hours of incubation (e.g., 2-4 hours), add EdU to the culture medium to label proliferating cells.
-
Fix and permeabilize the cells according to the EdU detection kit manufacturer's instructions.
-
Perform the click chemistry reaction to fluorescently label the incorporated EdU.
-
Analyze the percentage of EdU-positive cells using fluorescence microscopy or flow cytometry to determine the proliferation rate.
Concluding Remarks
This compound is a valuable research tool for investigating the molecular and physiological roles of the cGMP signaling pathway. Its high potency and selectivity for PDE5 make it an ideal pharmacological agent for in vitro and in vivo studies aimed at understanding the downstream effects of elevated cGMP levels in various biological systems. The protocols provided herein offer a starting point for researchers to explore the applications of this compound in their specific areas of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enzymological and pharmacological profile of this compound, a potent and selective phosphodiesterase type 5 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel functions of cGMP-specific phosphodiesterase 5 and its inhibitors in carcinoma cells and pulmonary/cardiovascular vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE5 is converted to an activated state upon cGMP binding to the GAF A domain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging: T-0156
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
The following document provides detailed application notes and protocols for the utilization of T-0156 in in vivo imaging studies. Due to the absence of specific information regarding a molecule designated "this compound" in the public domain and scientific literature, this document will focus on general principles and established protocols for in vivo imaging that can be adapted once the specific characteristics of this compound are known. These guidelines are designed to be a foundational resource for researchers, scientists, and drug development professionals.
In vivo imaging is a powerful technique that allows for the non-invasive visualization of biological processes in living organisms.[1][2] The choice of imaging modality and probe is critical for successful experimental outcomes. This guide will cover common in vivo imaging techniques, general protocols, and data analysis considerations that would be relevant for a novel imaging agent.
Quantitative Data Summary
Quantitative imaging is crucial for obtaining objective and reproducible data from in vivo studies.[3][4][5] It involves the extraction of quantifiable features from images to assess biological processes.[4][5] When this compound becomes available, it will be essential to characterize its quantitative imaging properties. The table below outlines key parameters that should be determined and validated for any new in vivo imaging agent.
| Parameter | Description | Recommended Measurement | Importance |
| Excitation/Emission Maxima | The wavelengths at which the fluorophore absorbs and emits light. | Measured using a spectrophotometer. | Critical for selecting appropriate filters and laser lines for imaging systems to maximize signal and minimize background.[6] |
| Molar Extinction Coefficient | A measure of how strongly a substance absorbs light at a given wavelength. | Determined via spectrophotometry using the Beer-Lambert law. | Indicates the efficiency of light absorption; a higher value is generally desirable for brighter probes. |
| Quantum Yield | The ratio of emitted photons to absorbed photons. | Measured using a fluorometer relative to a known standard. | Represents the efficiency of the fluorescence process; a higher quantum yield results in a brighter signal. |
| In Vivo Biodistribution | The distribution of the imaging agent throughout the body over time. | Determined by imaging at multiple time points post-injection and quantifying signal in various organs.[7] | Essential for understanding target engagement, off-target accumulation, and clearance profile.[6] |
| Pharmacokinetics (PK) | The absorption, distribution, metabolism, and excretion of the agent. | Quantified from blood samples taken at various time points post-administration. | Determines the optimal imaging window and potential toxicity. |
| Signal-to-Background Ratio (SBR) | The ratio of the signal intensity from the target tissue to the surrounding background tissue. | Calculated from image analysis of regions of interest (ROIs).[6] | A key determinant of image quality and the ability to detect the target. |
| Binding Affinity (Kd) | The concentration of the imaging agent at which half of the target receptors are occupied. | Determined through in vitro binding assays (e.g., radioligand binding, ELISA). | Indicates the potency of the probe for its target; a lower Kd signifies higher affinity. |
Experimental Protocols
Detailed and standardized protocols are necessary for reproducible in vivo imaging experiments. The following sections provide generalized methodologies that should be adapted based on the specific properties of this compound and the biological question being addressed.
Animal Models and Preparation
The choice of animal model is dependent on the research question. For many studies, immunodeficient mice (e.g., athymic nude mice) are used, especially in oncology research, to prevent rejection of human tumor xenografts.[7]
Protocol for Animal Preparation:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment to minimize stress.
-
Hair Removal: For fluorescence imaging, remove fur from the area to be imaged using a chemical depilatory or clippers to reduce light scattering and absorption by the hair.[1][7]
-
Anesthesia: Anesthetize the animal for the duration of the imaging procedure. Isoflurane inhalation is a common and well-controlled method.[1] Ensure the animal's body temperature is maintained using a heating pad.[8]
Probe Administration
The route of administration depends on the target and the properties of the imaging agent.
Protocol for Intravenous (Tail Vein) Injection:
-
Probe Preparation: Dissolve this compound in a biocompatible vehicle (e.g., sterile PBS). The final injection volume for a mouse is typically 100-200 µL.[9]
-
Animal Restraint: Place the mouse in a suitable restraint device to safely access the tail vein.
-
Injection: Using a 28-32 gauge needle, carefully inject the prepared probe into the lateral tail vein.[7]
In Vivo Imaging Procedure
The imaging parameters will need to be optimized for this compound.
General Fluorescence Imaging Protocol:
-
System Initialization: Turn on the imaging system and allow the camera to cool to its operating temperature.[6]
-
Animal Placement: Position the anesthetized animal on the imaging stage.
-
Image Acquisition:
-
Select the appropriate excitation and emission filters based on the spectral properties of this compound.
-
Set the exposure time, binning, and field of view (FOV). An initial auto-exposure can help determine the optimal settings.[6]
-
Acquire images at predetermined time points post-injection to assess biodistribution and target accumulation.[6][7]
-
-
Post-Imaging: Recover the animal from anesthesia in a clean, warm cage. For longitudinal studies, repeat the imaging procedure at subsequent time points.
Data Analysis
Protocol for Image Analysis:
-
Region of Interest (ROI) Analysis:
-
Use the imaging software to draw ROIs around the target tissue (e.g., tumor) and a background region.[6]
-
Measure the average fluorescence intensity within each ROI.
-
-
Signal Quantification:
-
Calculate the signal-to-background ratio.
-
For longitudinal studies, plot the signal intensity over time to determine the peak uptake and clearance rate.
-
Signaling Pathways and Workflows
Understanding the biological context of the imaging target is critical. Diagrams generated using Graphviz can help visualize complex relationships.
Hypothetical Signaling Pathway for a this compound Target
If this compound were designed to target a key signaling pathway, such as the Notch pathway, a diagram could illustrate its mechanism of action. The Notch pathway is a conserved signaling system that regulates cell fate decisions.[10][11]
Caption: Hypothetical inhibition of the Notch signaling pathway by this compound.
Experimental Workflow for In Vivo Imaging
A standardized workflow ensures consistency and reproducibility of experiments.
Caption: Standardized workflow for an in vivo imaging experiment using this compound.
Logical Relationship: Factors Affecting Image Quality
Multiple factors can influence the quality of in vivo imaging data.
Caption: Key factors influencing the quality of in vivo imaging results.
Conclusion
While specific details for a probe named this compound are not currently available, this document provides a comprehensive framework of the principles and protocols required for its successful application in in vivo imaging. By following these guidelines for characterization, experimental design, and data analysis, researchers can establish a robust methodology for utilizing novel imaging agents in their studies. The provided diagrams offer visual aids for understanding complex biological pathways and experimental workflows, which are essential for effective communication and planning in scientific research.
References
- 1. Simple generation of hairless mice for in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Methods for Molecular Diagnostic and Therapeutic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Utility of Quantitative Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical utility of quantitative imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. An in vivo Calcium Imaging Approach for the Identification of Cell-Type Specific Patterns in the Developing Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for T-0156: Important Clarification on Subject Matter
Initial searches for "T-0156" in the context of in-vitro studies have not yielded information on a chemical or biological agent. Instead, all retrieved data points to "this compound" as a designation for a mechanical tool, specifically a Transmission/Small Engine Holding Fixture.
This document aims to address the query regarding "this compound delivery methods for in vitro studies." However, based on extensive searches, it is crucial to clarify that the identifier "this compound" does not correspond to a known research compound, drug, or biological molecule in publicly available scientific literature and databases. The overwhelming consensus from the search results identifies this compound as a piece of mechanical equipment used for holding automotive transmissions and small engines.[1][2][3][4]
We request the user to please verify the identifier of the compound of interest.
To provide accurate and relevant Application Notes and Protocols, please supply one of the following:
-
The correct chemical name
-
The CAS (Chemical Abstracts Service) number
-
The common or trade name of the substance
-
The biological target or class of compound
Once the correct substance is identified, we will be able to generate the requested detailed information, including:
-
Data Presentation: Summarized quantitative data in structured tables.
-
Experimental Protocols: Detailed methodologies for relevant in vitro experiments.
-
Visualization: Diagrams of signaling pathways and experimental workflows using Graphviz (DOT language).
Without a valid identifier for a research compound, we are unable to create the specific scientific content requested. We look forward to receiving the updated information to proceed with your request.
References
- 1. This compound-A Transmission/Small Engine Holding Fixture Tool w/Base for Ford Chrysler | eBay [ebay.com]
- 2. Atec Trans-Tool [this compound-BF] GM-Transmission Holding Fixture this compound-B w/o Base GM-Transmission Holding Fixture this compound-B w/o Base [toolsource.com]
- 3. This compound-A Engine Transmission Holding Fixture Tool with Base Fit Ford/Chrysler | eBay [ebay.com]
- 4. Heavy Duty Transmission and Small Engine Holding Jamaica | Ubuy [ubuy.com.jm]
Troubleshooting & Optimization
Technical Support Center: Optimizing T-0156 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of T-0156, a novel inhibitor of the Notch signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the gamma-secretase complex. This complex is responsible for the final cleavage and activation of Notch receptors.[1][2] By inhibiting gamma-secretase, this compound prevents the release of the Notch intracellular domain (NICD), its translocation to the nucleus, and the subsequent activation of target genes.[1][2]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay. For initial experiments, we recommend performing a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting range for many cancer cell lines is between 10 nM and 10 µM.
Q3: How should I prepare and store this compound?
A3: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mM. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (less than 1 month) or -80°C for long-term storage. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low concentrations of this compound.
-
Possible Cause: The cell line may be particularly sensitive to the inhibition of the Notch signaling pathway or to the vehicle (DMSO).
-
Troubleshooting Steps:
-
Perform a vehicle control: Treat cells with the highest concentration of DMSO used in your experiment to rule out solvent toxicity.
-
Reduce the treatment duration: Shorter incubation times with this compound may reduce cytotoxicity while still allowing for the desired biological effect.
-
Lower the concentration range: Test a lower range of this compound concentrations (e.g., 0.1 nM to 1 µM) to identify a non-toxic effective concentration.
-
Check cell health: Ensure cells are healthy and in the logarithmic growth phase before treatment.[3]
-
Issue 2: No observable effect of this compound on the target pathway.
-
Possible Cause: The concentration of this compound may be too low, the cell line may not be dependent on Notch signaling, or the experimental readout may not be sensitive enough.
-
Troubleshooting Steps:
-
Increase the concentration: Titrate this compound to a higher concentration range (e.g., up to 50 µM).
-
Confirm Notch pathway activity: Use a positive control (e.g., a cell line known to have active Notch signaling) to validate your assay.
-
Use a more sensitive readout: A reporter gene assay (e.g., a luciferase reporter driven by a Notch-responsive promoter) can be more sensitive than observing morphological changes or proliferation rates.
-
Extend the treatment duration: Some cellular effects of Notch inhibition may take longer to manifest.
-
Data Presentation
Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 1.2 |
| MCF-7 | Breast Adenocarcinoma | 5.8 |
| Jurkat | T-cell Leukemia | 0.5 |
| A549 | Lung Carcinoma | > 20 |
Table 2: Recommended Starting Concentration Ranges for this compound
| Assay Type | Cell Type | Recommended Starting Range |
| Cell Viability (MTT, CellTiter-Glo) | Adherent Cancer Cells | 0.1 µM - 20 µM |
| Suspension Cancer Cells | 10 nM - 5 µM | |
| Western Blot (for NICD levels) | All | 1 µM - 10 µM |
| Reporter Gene Assay | All | 10 nM - 1 µM |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000 cells/well). Allow cells to adhere overnight.[4]
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A common starting range is from 0.01 µM to 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 48-72 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: Notch Signaling Reporter Assay
-
Transfection: Co-transfect cells with a Notch-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.
-
Treatment: Treat the cells with a range of this compound concentrations for 24-48 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the this compound concentration.
Visualizations
Caption: Mechanism of action of this compound in the Notch signaling pathway.
Caption: Experimental workflow for optimizing this compound concentration.
References
T-0156 Technical Support Center: Stability and Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with T-0156. The information addresses common stability and degradation challenges encountered during experimental procedures.
I. Compound Information
This compound is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] Its systematic chemical name is Methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-[(pyrimidin-2-yl)methoxy]-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-2,7-naphthyridine-3-carboxylate. Due to its complex structure, including a naphthyridine core and a methyl ester group, this compound may be susceptible to various degradation pathways, which can impact its potency and generate impurities.
II. Frequently Asked Questions (FAQs) & Troubleshooting
1. My this compound solution appears cloudy or precipitated. What should I do?
-
Possible Cause: Poor solubility or precipitation of the compound. The solubility of this compound may be limited in aqueous buffers.
-
Troubleshooting:
-
Ensure you are using a suitable solvent. For creating stock solutions, organic solvents like DMSO or ethanol are often recommended.
-
For aqueous solutions, the addition of a small percentage of organic co-solvent (e.g., DMSO, ethanol) may improve solubility. However, always check the compatibility of co-solvents with your experimental system.
-
Gentle warming and sonication can aid in the dissolution of the compound.
-
Prepare fresh solutions before each experiment to minimize the risk of precipitation over time.
-
2. I am observing a loss of this compound potency in my experiments. What could be the reason?
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting:
-
Storage: Store the solid compound and stock solutions at the recommended temperatures. For long-term storage, -20°C or -80°C is advisable. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare working solutions fresh from a stock solution for each experiment. Avoid storing diluted aqueous solutions for extended periods, as they may be more prone to degradation.
-
pH of the Medium: The ester and naphthyridine moieties in this compound could be susceptible to pH-dependent hydrolysis. Assess the stability of this compound in your experimental buffer. If the pH is highly acidic or basic, consider adjusting it or minimizing the incubation time.
-
Light Exposure: Protect solutions from direct light, as compounds with aromatic rings can be photosensitive.
-
3. How can I assess the stability of this compound in my specific experimental conditions?
-
To determine the stability of this compound in your experimental setup, you can perform a simple stability study.
-
Protocol:
-
Prepare a solution of this compound in your experimental buffer at the working concentration.
-
Incubate the solution under the same conditions as your experiment (temperature, light, etc.).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A decrease in the concentration of the parent peak over time indicates degradation.
-
4. What are the likely degradation pathways for this compound?
-
While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, the following are potential routes of degradation:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid.
-
Oxidation: The electron-rich aromatic rings and the nitrogen atoms in the naphthyridine and pyridine rings could be sites of oxidation.
-
Photodegradation: Aromatic heterocyclic compounds can be susceptible to degradation upon exposure to UV or visible light.
-
III. Stability and Forced Degradation Data (Illustrative)
Table 1: Illustrative Long-Term Stability Data for this compound Solid
| Storage Condition | Time (Months) | Assay (%) | Appearance |
| 25°C / 60% RH | 0 | 100.0 | White Powder |
| 3 | 99.5 | White Powder | |
| 6 | 98.9 | White Powder | |
| 40°C / 75% RH | 0 | 100.0 | White Powder |
| 3 | 97.2 | White Powder | |
| 6 | 95.1 | Off-white Powder |
Table 2: Illustrative Forced Degradation Data for this compound
| Condition | Duration | This compound Remaining (%) | Major Degradation Product(s) |
| 0.1 M HCl | 24 hours | 85.2 | Carboxylic acid derivative |
| 0.1 M NaOH | 24 hours | 78.5 | Carboxylic acid derivative |
| 5% H₂O₂ | 24 hours | 92.1 | N-oxide derivatives |
| Heat (80°C) | 48 hours | 96.5 | Minor unidentified peaks |
| Light (ICH Q1B) | 1.2 million lux hours | 94.8 | Photodegradation products |
IV. Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol is based on ICH guidelines and can be adapted to investigate the degradation pathways of this compound.[4][7][8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at room temperature for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 5% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 80°C for 48 hours. Also, expose the stock solution to the same conditions.
-
Photostability: Expose the solid this compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of remaining this compound and to profile the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.
-
Column Selection: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used to separate the parent compound from its degradation products.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate the specificity of the method.
V. Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a PDE5 inhibitor.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
References
- 1. Enzymological and pharmacological profile of this compound, a potent and selective phosphodiesterase type 5 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel phosphodiesterase type 5 inhibitor, and sildenafil have different pharmacological effects on penile tumescence and electroretinogram in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. snscourseware.org [snscourseware.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
How to prevent T-0156 precipitation in media
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing and troubleshooting the precipitation of T-0156 in cell culture media during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound precipitation in cell culture media?
A1: Precipitation of this compound can be attributed to several factors, often related to its physicochemical properties and handling procedures. The most common causes include:
-
Poor Aqueous Solubility: this compound is a hydrophobic compound with limited solubility in aqueous solutions like cell culture media.
-
High Stock Concentration: Preparing excessively concentrated stock solutions in organic solvents (e.g., DMSO) can lead to precipitation when diluted into the aqueous media.[1][2]
-
Improper Dilution Technique: Rapidly diluting a concentrated DMSO stock of this compound into the culture medium can cause the compound to "crash out" of solution.[1]
-
Temperature Fluctuations: Temperature shifts, such as moving media from cold storage to a 37°C incubator, can decrease the solubility of some compounds.[3][4][5][6][7] Repeated freeze-thaw cycles of stock solutions can also lead to precipitation.[3][4][5][6][7]
-
pH Shifts in Media: The pH of the cell culture medium, typically around 7.2-7.4, can influence the solubility of this compound. Changes in CO2 levels in the incubator can alter media pH and contribute to precipitation.[5][8]
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the culture medium, leading to the formation of insoluble complexes.[3][7][8][9]
Q2: How can I distinguish between this compound precipitation and microbial contamination?
A2: It is crucial to differentiate between chemical precipitates and microbial contamination.
-
Microscopic Examination: Observe a sample of your culture medium under a phase-contrast microscope.
-
Chemical Precipitate: this compound precipitate will likely appear as amorphous or crystalline structures. These particles may exhibit Brownian motion (random jiggling) but will not show true, directional motility.[5]
-
Microbial Contamination: Bacteria will typically appear as uniform shapes (cocci or bacilli) and may be motile. Fungi can appear as filamentous hyphae or budding yeast.[5]
-
-
Incubation Test: If you are unsure, incubate a sample of the media without cells at 37°C. Microbial contamination will typically lead to a significant increase in turbidity and often a color change in the media (e.g., yellowing due to bacterial metabolism) over 24-48 hours. The amount of chemical precipitate is unlikely to change significantly.
Troubleshooting Guide for this compound Precipitation
If you are experiencing this compound precipitation, use the following guide to identify and resolve the issue.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock into media | The concentration of this compound exceeds its solubility limit in the final culture medium. The dilution method is causing the compound to crash out. | - Perform a serial dilution of the stock solution.[1] - Pre-warm the cell culture medium to 37°C before adding the this compound stock.[8][10] - Add the this compound stock solution drop-wise to the media while gently vortexing.[10] - Reduce the final concentration of this compound in your experiment. |
| Precipitate forms over time in the incubator | - Temperature and pH shifts in the incubator are affecting solubility.[8] - this compound is interacting with media components over time.[8] | - Ensure the incubator's temperature and CO2 levels are stable and calibrated. - Use a medium with a robust buffering system. - Consider reducing the incubation time if experimentally feasible. |
| Precipitate observed after thawing a frozen stock solution | The compound has poor solubility at lower temperatures or has precipitated during the freeze-thaw cycle.[8] | - Gently warm the stock solution to 37°C and vortex to redissolve the compound before use.[8][11] - Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[8] - If precipitation persists, prepare fresh stock solutions before each experiment.[8] |
| Cloudiness or turbidity appears in the media | This could be due to fine particulate precipitation or microbial contamination. | - Examine a sample under a microscope to differentiate between precipitate and microbes.[5] - If it is a precipitate, follow the solutions for immediate precipitation. - If contamination is suspected, discard the culture and review your sterile technique.[3][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent dilution to a working concentration in cell culture medium.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of cell culture grade DMSO to achieve a 10 mM concentration.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming at 37°C for a few minutes can aid dissolution.[11]
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[11]
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Recommended Method (Serial Dilution):
-
Perform a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed medium. This creates a 1 mM solution.
-
Further dilute the 1 mM solution to your final desired concentration. For example, to achieve a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed medium.
-
-
Alternative Method (Direct Dilution):
-
For a 1:1000 dilution to a 10 µM working concentration, add 1 µL of the 10 mM stock solution drop-wise into 999 µL of pre-warmed medium while gently vortexing.[10]
-
-
Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2]
-
Protocol 2: Determining the Empirical Solubility of this compound in Your Media
This protocol helps you determine the approximate solubility limit of this compound under your specific experimental conditions.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator at 37°C
-
Microscope
Procedure:
-
Prepare a Range of Concentrations:
-
Mix and Incubate:
-
Visual and Microscopic Inspection:
-
After incubation, visually inspect each tube for any signs of precipitation or cloudiness.[10]
-
Place a small aliquot from each tube on a microscope slide and examine for crystalline structures.
-
-
Determine Solubility Limit:
-
The highest concentration that remains clear and free of visible precipitate is the approximate empirical solubility limit of this compound in your medium under these conditions.[10]
-
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
T-0156 off-target effects and how to mitigate them
Welcome to the technical support center for T-0156. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small molecule inhibitor of phosphodiesterase 5 (PDE5).[1] PDE5 is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway.[2][3][4] By inhibiting PDE5, this compound leads to an increase in intracellular cGMP levels, which in turn activates protein kinase G (PKG) and modulates various downstream cellular processes.[1][2]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects are unintended interactions of a drug or small molecule with proteins other than its primary target. These interactions can lead to unforeseen biological consequences, cellular toxicity, or confounding experimental results, making it crucial to identify and mitigate them. For a highly selective compound like this compound, understanding its off-target profile is essential for accurate data interpretation and predicting potential side effects in a therapeutic context.
Q3: What are the known or potential off-target effects of this compound?
A3: While specific public data on the comprehensive off-target profile of this compound is limited, its classification as a PDE5 inhibitor allows us to anticipate potential off-target interactions based on the profiles of other well-characterized drugs in the same class, such as sildenafil, tadalafil, and vardenafil. The most common off-target effects for PDE5 inhibitors involve the inhibition of other phosphodiesterase (PDE) isoforms due to structural similarities in the catalytic domain.
Key potential off-targets include:
-
PDE6: Found primarily in the retina, inhibition of PDE6 is associated with visual disturbances, such as a bluish tinge to vision (cyanopsia) and increased light sensitivity.[5][6]
-
PDE11: Expressed in skeletal muscle, prostate, and other tissues, inhibition of PDE11 has been linked to myalgia (muscle pain) and back pain.[7]
-
Other PDE isoforms: Depending on the concentration used, this compound might interact with other PDE families, potentially affecting various physiological processes.
Troubleshooting Guide: Investigating Unexpected Phenotypes
Q1: I am observing a phenotype in my cell-based assay that is not consistent with the known function of PDE5. Could this be an off-target effect of this compound?
A1: It is possible. Here’s a step-by-step guide to troubleshoot this issue:
-
Perform a Dose-Response Experiment: Test a wide range of this compound concentrations. On-target effects should correlate with the known IC50 for PDE5, while off-target effects may appear at higher concentrations.
-
Use a Structurally Unrelated PDE5 Inhibitor: Treat your cells with a different, structurally distinct PDE5 inhibitor (e.g., sildenafil or tadalafil). If the unexpected phenotype is not replicated, it is more likely an off-target effect specific to the chemical structure of this compound.
-
Conduct a Rescue Experiment: If possible in your experimental system, overexpress a form of PDE5 that is resistant to this compound. If the phenotype is reversed, it strongly suggests an on-target mechanism.
-
Profile Against a Broader Panel: If the phenotype persists and is suspected to be off-target, consider screening this compound against a panel of other PDEs or a broader kinase panel to identify potential unintended targets.
Q2: My experiments are showing unexpected levels of cell toxicity at concentrations where I expect to see specific PDE5 inhibition. What should I do?
A2: Unexplained toxicity can be a result of off-target effects. Consider the following troubleshooting steps:
-
Lower the Concentration: Determine the minimal concentration of this compound required for on-target PDE5 inhibition in your system and use concentrations at or slightly above the IC50 for the primary target. This minimizes the likelihood of engaging lower-affinity off-targets.
-
Counter-Screening: Perform a counter-screen with a cell line that does not express PDE5. If toxicity persists, it is likely due to off-target effects.
-
Assess Mitochondrial Function and Apoptosis Markers: Off-target effects can sometimes induce cellular stress. Assays for mitochondrial membrane potential (e.g., TMRE staining) or apoptosis (e.g., caspase-3/7 activity, Annexin V staining) can help elucidate the mechanism of toxicity.
Quantitative Data: Selectivity of PDE5 Inhibitors
While a detailed public selectivity profile for this compound is not available, the following table summarizes the inhibitory activity (IC50 values in nM) of other common PDE5 inhibitors against various PDE isoforms. This data provides a reference for the potential cross-reactivity of this class of compounds.
| PDE Isoform | Sildenafil (IC50, nM) | Tadalafil (IC50, nM) | Vardenafil (IC50, nM) | Primary Location | Associated Off-Target Effect |
| PDE5 | 3.5 | 5 | 0.7 | Corpus cavernosum, lungs, platelets | On-target |
| PDE1 | 280 | 1800 | 130 | Brain, heart, smooth muscle | - |
| PDE2 | >10,000 | >10,000 | 12,000 | Adrenal gland, heart, brain | - |
| PDE3 | >10,000 | >10,000 | 5,000 | Heart, platelets, smooth muscle | - |
| PDE4 | >10,000 | >10,000 | >10,000 | Inflammatory cells, brain | - |
| PDE6 | 22 | 110 | 6.8 | Retinal photoreceptors | Visual disturbances (cyanopsia)[5][6] |
| PDE11 | 740 | 19 | 120 | Skeletal muscle, prostate, testis | Myalgia, back pain[7] |
Data compiled from various sources for illustrative purposes. Actual values may vary depending on assay conditions.
Experimental Protocols
1. Kinase Profiling Assay to Identify Off-Target Kinase Interactions
This protocol outlines a general method for screening this compound against a panel of kinases to identify potential off-target interactions.
Objective: To determine the inhibitory activity of this compound against a broad range of protein kinases.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase panel (commercially available, e.g., from Promega, Reaction Biology)
-
Substrates for each kinase
-
ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based assays)
-
Assay buffer (specific to each kinase)
-
96- or 384-well plates
-
Plate reader (scintillation counter for radiometric assays or luminometer for luminescence-based assays)
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor for each kinase if available.
-
Kinase Reaction: a. In each well of the plate, add the kinase, its specific substrate, and the diluted this compound or control. b. Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for each kinase. c. Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: a. Radiometric Assay: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter. b. Luminescence-based Assay (e.g., ADP-Glo™): Add a reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add a second reagent to convert the ADP generated to ATP, which is then used to produce a luminescent signal. Measure the luminescence using a plate reader.[8]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value for any kinases that show significant inhibition.
2. Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful method to verify that this compound engages with its intended target (PDE5) and to identify potential off-target binders in a cellular context.
Objective: To assess the thermal stabilization of proteins upon this compound binding in intact cells or cell lysates.
Materials:
-
Cultured cells expressing the target protein(s)
-
This compound
-
PBS and lysis buffer
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies against PDE5 and other potential targets
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specific duration.
-
Heating: a. Aliquot the cell suspension or cell lysate into PCR tubes. b. Heat the samples to a range of temperatures using a thermal cycler for a short period (e.g., 3 minutes).
-
Protein Extraction and Separation: a. Lyse the cells (if not already lysed) and centrifuge to pellet the aggregated proteins. b. Collect the supernatant containing the soluble proteins.
-
Detection: a. Separate the soluble proteins by SDS-PAGE. b. Perform a Western blot using antibodies specific for PDE5 to detect the amount of soluble protein at each temperature.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for identifying off-target effects.
Caption: Logic for troubleshooting unexpected results.
References
- 1. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]
- 2. cusabio.com [cusabio.com]
- 3. The cGMP system: components and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 5. Sildenafil - Wikipedia [en.wikipedia.org]
- 6. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
Technical Support Center: Enhancing the Efficacy of T-0156 in Cellular Assays
Disclaimer: T-0156 is a known phosphodiesterase type 5 (PDE5) inhibitor.[1] The information provided in this technical support center is intended for research professionals and is based on publicly available data regarding this compound and other PDE5 inhibitors.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing this compound, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, in cellular assays.[1] The following resources are designed to help troubleshoot common issues and optimize experimental conditions to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a phosphodiesterase type 5 (PDE5) inhibitor.[1] PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger in various signaling pathways.[2][3] By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, which in turn activates downstream signaling cascades, such as those mediated by protein kinase G (PKG).[4][5] This can influence a variety of cellular processes, including proliferation, apoptosis, and smooth muscle relaxation.[6]
Q2: What are the primary cellular assays used to evaluate the efficacy of this compound?
A2: The primary cellular assays for evaluating this compound efficacy are those that measure the downstream effects of PDE5 inhibition. These include:
-
cGMP Accumulation Assays: These assays directly measure the increase in intracellular cGMP levels following treatment with this compound. ELISA-based kits are commonly used for this purpose.[7][8]
-
Cell Viability and Proliferation Assays: Assays such as MTT, WST-1, or real-time cell analysis can be used to determine the effect of this compound on cell growth and survival.[9]
-
Apoptosis Assays: To investigate if this compound induces programmed cell death, assays that measure markers of apoptosis, such as caspase activation or Annexin V staining, can be employed.
Q3: I am observing inconsistent IC50 values for this compound in my experiments. What could be the cause?
A3: Inconsistent IC50 values can arise from several factors. It is crucial to ensure that experimental conditions are tightly controlled. Variations in cell seeding density, incubation time, and even the specific cell line can significantly impact the apparent potency of a compound.[10] Additionally, the stability and solubility of this compound in your cell culture media should be considered.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is reported to be a selective PDE5 inhibitor, like other inhibitors in its class, it may exhibit some activity against other phosphodiesterase isoforms at higher concentrations.[1] For example, inhibition of PDE6, found in the retina, has been associated with visual disturbances with some PDE5 inhibitors.[11] It is advisable to perform counter-screens against other PDE isoforms if off-target effects are suspected.
Q5: How should I prepare and store this compound for use in cellular assays?
A5: this compound is typically supplied as a hydrochloride salt.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. It is crucial to use anhydrous, sterile DMSO to ensure the stability of the compound. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, it is important to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[12]
Troubleshooting Guides
Issue 1: Low or No Detectable Increase in cGMP Levels
| Possible Cause | Troubleshooting Step |
| Insufficient this compound Concentration | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. |
| Low Endogenous cGMP Production | Some cell lines may have low basal cGMP levels. Consider stimulating cGMP synthesis with a nitric oxide (NO) donor, such as sodium nitroprusside (SNP), prior to or concurrently with this compound treatment.[13] |
| Rapid cGMP Efflux | Cells can actively transport cGMP out of the cell. Consider using a cGMP efflux pump inhibitor if available and compatible with your experimental setup. |
| Problems with cGMP ELISA | Review the ELISA kit protocol for any procedural errors. Ensure that all reagents are properly prepared and that the plate reader is set to the correct wavelength.[14] |
| Compound Degradation | Ensure that this compound stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
Issue 2: High Variability in Cell Viability Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and accurate pipetting when seeding cells into multi-well plates. Use a multichannel pipette for better consistency. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a plate can lead to increased compound concentration and affect cell viability. To mitigate this, avoid using the outermost wells or fill them with sterile media or PBS. |
| Precipitation of this compound in Media | Visually inspect the culture media for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, you may need to adjust the solvent concentration or use a different formulation. |
| Fluctuations in Incubation Conditions | Maintain consistent temperature and CO2 levels in the incubator throughout the experiment. |
| Assay-Dependent Artifacts | Different viability assays measure different cellular parameters. Consider using a secondary, orthogonal assay to confirm your results. For example, complement an MTT assay (metabolic activity) with a trypan blue exclusion assay (membrane integrity). |
Issue 3: Unexpected Cellular Phenotype or Toxicity
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | At high concentrations, this compound may inhibit other cellular targets. Perform a dose-response curve to determine if the unexpected phenotype is observed only at concentrations significantly higher than the IC50 for PDE5 inhibition. |
| Cell Line-Specific Sensitivity | The observed phenotype may be specific to the genetic or metabolic background of your chosen cell line. Test the effect of this compound in a panel of different cell lines to assess the generality of the response. |
| Interaction with Media Components | Certain components of the cell culture media could potentially interact with this compound. If possible, test the compound in a simpler, serum-free medium for a short duration to rule out this possibility. |
| Contamination | Ensure that cell cultures are free from microbial contamination, which can significantly impact experimental results. |
Data Presentation
The following tables summarize the available quantitative data for this compound and provide a comparison with the well-characterized PDE5 inhibitor, Sildenafil.
Table 1: In Vitro Potency of this compound and Sildenafil
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | PDE5 | Enzyme Assay | 0.27 nM | [1] |
| Sildenafil | PDE5 | Enzyme Assay | 3.5 nM | [11] |
Table 2: Cellular Activity of this compound and Other PDE5 Inhibitors
Note: Publicly available data on the IC50 of this compound in specific cancer cell lines is limited. The data presented below is from a study on neural stem cells and is provided for illustrative purposes. For comparison, representative IC50 values for Sildenafil in various cancer cell lines are included.
| Compound | Cell Line | Assay Type | Effect | Concentration/IC50 | Reference |
| This compound | SVZ Neural Stem Cells | Proliferation (EdU incorporation) | Stimulation | 1 µM | [15] |
| Sildenafil | A549 (Lung Cancer) | Cell Viability (MTT) | Inhibition | ~25 µM | [7] |
| Sildenafil | H1299 (Lung Cancer) | Cell Viability (MTT) | Inhibition | ~30 µM | [7] |
| Sildenafil | PC-3 (Prostate Cancer) | Cell Viability (WST-1) | No significant effect at clinically relevant concentrations | >1.14 µM | [9] |
| Sildenafil | 22Rv1 (Prostate Cancer) | Cell Viability (WST-1) | No significant effect at clinically relevant concentrations | >1.14 µM | [9] |
Experimental Protocols
Protocol 1: cGMP Accumulation Assay (ELISA)
This protocol outlines the general steps for measuring intracellular cGMP levels in response to this compound treatment using a commercially available ELISA kit.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Nitric Oxide (NO) donor (e.g., Sodium Nitroprusside - SNP) (optional)
-
Phosphate-Buffered Saline (PBS)
-
0.1 M HCl
-
Commercially available cGMP ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Treatment: a. The following day, replace the culture medium with fresh medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO). b. (Optional) To stimulate cGMP production, add an NO donor (e.g., SNP) at a pre-determined optimal concentration and incubate for a short period (e.g., 10-30 minutes) before cell lysis. c. Incubate the cells for the desired treatment duration.
-
Cell Lysis: a. Aspirate the medium and wash the cells once with cold PBS. b. Add 0.1 M HCl to each well to lyse the cells and stop phosphodiesterase activity. c. Incubate for 10-20 minutes at room temperature.
-
Sample Preparation: a. Scrape the cells and transfer the lysate to a microcentrifuge tube. b. Centrifuge the lysate at high speed to pellet cellular debris. c. Collect the supernatant containing the cGMP.
-
cGMP Quantification: a. Follow the manufacturer's instructions for the cGMP ELISA kit. This typically involves adding the samples and standards to the antibody-coated plate, followed by the addition of a cGMP-enzyme conjugate and substrate. b. Measure the absorbance using a microplate reader at the recommended wavelength.
-
Data Analysis: a. Generate a standard curve using the provided cGMP standards. b. Calculate the concentration of cGMP in each sample based on the standard curve. c. Normalize the cGMP concentration to the total protein content of each sample if desired.
Protocol 2: Cell Viability Assay (MTT)
This protocol provides a general method for assessing the effect of this compound on cell viability using the MTT colorimetric assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. b. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control and a no-treatment control. c. Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL. b. Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: a. Carefully remove the medium containing MTT. b. Add the solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on a plate shaker to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from all other readings. b. Calculate the percentage of cell viability for each treatment relative to the vehicle control. c. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Mandatory Visualizations
Caption: PDE5-cGMP signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostate Cancer Cell Phenotypes Remain Stable Following PDE5 Inhibition in the Clinically Relevant Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phosphodiesterase type 5 inhibitors enhance chemotherapy in preclinical models of esophageal adenocarcinoma by targeting cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. researchgate.net [researchgate.net]
- 13. In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 15. Phosphodiesterase type 5 and cancers: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
T-0156 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental Notch pathway inhibitor, Compound T-156.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Compound T-156?
A1: Compound T-156 is an experimental small molecule inhibitor of the Notch signaling pathway. The Notch pathway is a conserved signaling system that plays a critical role in cell-fate determination.[1][2] Compound T-156 functions by targeting the γ-secretase complex, which is essential for the final cleavage and activation of the Notch receptor. By inhibiting γ-secretase, T-156 prevents the release of the Notch intracellular domain (NICD), its subsequent translocation to the nucleus, and the activation of downstream target genes such as Myc, p21, and HES-family members.[1]
Q2: What are the common sources of experimental variability when working with Compound T-156?
A2: Experimental variability with T-156 can arise from several factors, including:
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Cell Line Authenticity and Passage Number: Different cell lines exhibit varying sensitivity to Notch inhibition. It is crucial to use authenticated cell lines and maintain a consistent and low passage number to ensure reproducible results.
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Compound Stability and Handling: T-156 is sensitive to light and temperature. Improper storage or repeated freeze-thaw cycles can lead to degradation and reduced potency.
-
Assay-Specific Conditions: Variability in cell seeding density, treatment duration, and the concentration of other media components can significantly impact experimental outcomes.
Q3: How can I minimize variability in my in vitro experiments?
A3: To minimize variability, we recommend the following:
-
Standardize Cell Culture: Use a consistent cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment.
-
Optimize Compound Handling: Prepare fresh dilutions of T-156 for each experiment from a concentrated stock stored under recommended conditions.
-
Incorporate Proper Controls: Always include positive and negative controls in your experimental design to monitor assay performance and normalize results.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
| Potential Cause | Recommended Solution |
| Cell Seeding Density Variation | Optimize and strictly adhere to a standardized cell seeding density for all experiments. Ensure even cell distribution within wells. |
| Compound Degradation | Prepare fresh serial dilutions of Compound T-156 for each experiment. Store stock solutions in small aliquots at -80°C and protect from light. |
| Assay Incubation Time | Ensure the incubation time for the viability reagent (e.g., MTT, CellTiter-Glo®) is consistent across all plates and experiments. |
| Edge Effects on Assay Plates | Avoid using the outer wells of microplates, or ensure they are filled with media to maintain humidity and minimize evaporation in experimental wells. |
Issue 2: Low Signal-to-Noise Ratio in Reporter Assays
| Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Optimize the transfection protocol for your specific cell line. Use a positive control plasmid (e.g., expressing a fluorescent protein) to monitor efficiency. |
| Suboptimal Reporter Construct | Ensure the reporter construct contains responsive elements for the Notch signaling pathway (e.g., CSL binding sites). |
| Insufficient Stimulation of the Notch Pathway | If using a co-culture system, ensure an appropriate ratio of signal-sending (ligand-expressing) to signal-receiving (reporter-containing) cells. |
| Cell Lysis and Detection | Use a lysis buffer compatible with the reporter enzyme and ensure complete cell lysis. Optimize the detection reagent volume and incubation time. |
Experimental Protocols
Protocol 1: Western Blot for NICD Cleavage
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Cell Culture and Treatment: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate. Allow cells to adhere overnight. Treat with varying concentrations of Compound T-156 for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against cleaved Notch1 (Val1744) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of Action for Compound T-156 in the Notch Signaling Pathway.
Caption: General experimental workflow for in vitro testing of Compound T-156.
Caption: Logical troubleshooting workflow for addressing experimental variability.
References
Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing T-0156, a potent and selective inhibitor of the JAK2 kinase. The expected outcome of this compound treatment is the inhibition of the JAK/STAT signaling pathway, leading to reduced phosphorylation of STAT3 and subsequent downstream effects such as decreased cell proliferation and induction of apoptosis in relevant cell models.
This guide addresses common pitfalls encountered during in vitro and in vivo experiments with this compound, offering solutions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: In Vitro Cell-Based Assays
Q1: I am not observing the expected decrease in cell viability with this compound treatment in my cancer cell line. What are the possible reasons?
A1: Several factors could contribute to a lack of effect on cell viability. A common issue is suboptimal assay conditions or compound inactivity in the cellular context.
Troubleshooting Steps:
-
Confirm Compound Activity: Before extensive cell-based assays, verify the activity of your this compound stock using a biochemical kinase assay. This will confirm that the compound itself is active.
-
Optimize Treatment Conditions: The required concentration of this compound and the duration of treatment can vary significantly between different cell lines.[1] Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.
-
Assess Cell Health and Confluency: Ensure that your cells are healthy and in the logarithmic growth phase before treatment.[2] Overconfluent or starved cells can exhibit altered responses to treatment.[2]
-
Check for Compound Instability: Small molecules can be unstable in cell culture media. If you suspect instability, you can evaluate the compound's half-life in your specific media.
-
Consider Cell Line Resistance: The target cell line may have intrinsic or acquired resistance mechanisms to JAK2 inhibition.
Q2: My Western blot results for phosphorylated STAT3 (p-STAT3) are inconsistent or show no change after this compound treatment. How can I troubleshoot this?
A2: Detecting changes in protein phosphorylation by Western blot requires careful sample handling and optimized protocols to prevent dephosphorylation and ensure signal detection.[3][4][5][6]
Troubleshooting Steps:
-
Sample Preparation is Critical:
-
Optimize Western Blot Protocol:
-
Blocking Agent: Avoid using non-fat milk as a blocking agent, as it contains phosphoproteins like casein that can lead to high background.[3][5][6] Bovine serum albumin (BSA) is a recommended alternative.[5][6]
-
Buffer Choice: Use Tris-buffered saline with Tween-20 (TBST) for washing and antibody dilutions, as phosphate-buffered saline (PBS) can interfere with the binding of some phospho-specific antibodies.[3][4]
-
Antibody Validation: Ensure your primary antibody is specific for the phosphorylated form of STAT3. Include positive and negative controls in your experiment, such as lysates from cells treated with a known activator of the JAK/STAT pathway (e.g., IL-6) and untreated cells.
-
-
Loading and Detection:
-
Always probe for total STAT3 as a loading control to confirm that the total protein levels are unchanged.
-
For low-abundance phosphoproteins, you may need to load more protein onto the gel or use a more sensitive chemiluminescent substrate.[4]
-
| Parameter | Recommendation | Rationale |
| Sample Handling | Keep on ice; use pre-chilled buffers.[3] | Minimize enzymatic degradation and dephosphorylation. |
| Lysis Buffer | Add fresh protease and phosphatase inhibitors.[3][5] | Preserve the phosphorylation state of proteins. |
| Blocking Buffer | Use 5% BSA in TBST.[5] | Avoid high background from phosphoproteins in milk.[5][6] |
| Wash Buffer | Use TBST instead of PBS.[3][4] | Phosphate in PBS can interfere with antibody binding.[4] |
| Controls | Include positive (e.g., cytokine-stimulated) and negative (untreated) controls.[4] | Validate antibody specificity and assay performance. |
| Detection | Use a highly sensitive substrate for low-abundance signals.[4] | Enhance the detection of weakly phosphorylated proteins. |
Q3: My flow cytometry results for apoptosis (Annexin V/PI staining) are ambiguous, with poor separation between live, apoptotic, and necrotic populations. What can I do to improve this?
A3: Clear separation of cell populations in an Annexin V assay depends on gentle cell handling, correct staining procedures, and proper instrument setup.[2]
Troubleshooting Steps:
-
Gentle Cell Handling:
-
Staining Protocol:
-
Flow Cytometer Setup:
-
Properly set up compensation controls to correct for spectral overlap between the fluorochromes (e.g., FITC and PI).[2]
-
Use unstained and single-stained controls to set the correct voltages and gates.
-
-
Experimental Controls:
-
Include a positive control (e.g., cells treated with a known apoptosis-inducing agent like staurosporine) to validate the assay and kit performance.[2]
-
| Issue | Potential Cause | Recommended Solution |
| High background in negative control | Mechanical damage to cells during harvesting.[2] | Use a gentler dissociation method and handle cells carefully. |
| Poor separation of populations | Incorrect compensation settings.[2] | Use single-stain controls to set proper compensation. |
| No positive signal in treated group | Insufficient drug concentration or treatment time.[2] | Perform a dose-response and time-course experiment. |
| Annexin V positive, PI negative in untreated cells | Cells are not healthy or are over-confluent.[2] | Use healthy, log-phase cells for the experiment. |
Category 2: Biochemical Assays
Q4: The IC50 value of this compound in my in vitro kinase assay is higher than expected. What could be causing this discrepancy?
A4: Inaccurate IC50 values in kinase assays can arise from several factors, including reagent concentrations, buffer composition, and compound-specific issues.
Troubleshooting Steps:
-
ATP Concentration: If this compound is an ATP-competitive inhibitor, the measured IC50 value will be dependent on the ATP concentration in the assay. Ensure you are using an ATP concentration that is appropriate for your kinase and assay format (often at or near the Km for ATP).
-
Enzyme and Substrate Concentrations: Use concentrations of the kinase and substrate that result in a linear reaction rate over the course of the assay. Substrate depletion or product inhibition can affect the results.[8]
-
Compound Solubility and Aggregation: this compound may have limited solubility in aqueous assay buffers. Ensure that the final DMSO concentration is consistent across all wells and is at a level that does not inhibit the kinase. Compound aggregation can also lead to non-specific inhibition.
-
Reagent Purity: Impurities in the kinase, substrate, or ATP preparations can interfere with the assay.[8]
Category 3: In Vivo Experiments
Q5: this compound shows good in vitro activity but has limited efficacy in my mouse xenograft model. What are the potential reasons for this in vivo discrepancy?
A5: The transition from in vitro to in vivo efficacy is a common challenge in drug development and can be influenced by a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.
Troubleshooting Steps:
-
Pharmacokinetics:
-
Bioavailability: this compound may have poor oral bioavailability. Consider alternative routes of administration (e.g., intraperitoneal or intravenous injection).
-
Metabolism and Clearance: The compound may be rapidly metabolized and cleared in vivo, resulting in insufficient exposure at the tumor site. Conduct PK studies to determine the compound's half-life, Cmax, and AUC.
-
-
Pharmacodynamics:
-
Target Engagement: It is crucial to confirm that this compound is reaching the tumor and inhibiting its target, JAK2. This can be assessed by measuring the levels of p-STAT3 in tumor tissue at various time points after dosing.
-
-
Dosing Regimen: The dose and schedule of administration may be suboptimal. An effective dosing regimen should maintain a plasma concentration of this compound above the IC50 value for a sufficient duration.
Experimental Protocols & Visualizations
Protocol 1: Western Blot for p-STAT3 and Total STAT3
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C. The following day, wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To detect total STAT3, strip the membrane and re-probe with a primary antibody against total STAT3.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the JAK2-mediated phosphorylation of STAT3.
Caption: Workflow for Western blot analysis of p-STAT3.
Caption: Troubleshooting logic for unexpected cell viability results.
References
- 1. researchgate.net [researchgate.net]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. Western blot optimization | Abcam [abcam.com]
- 6. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 7. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: T-0156 Quality Control and Purity Assessment
Introduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for ensuring the quality and purity of T-0156. The following sections detail established analytical methodologies, address common experimental challenges, and offer structured data presentation to support your research and development endeavors.
Frequently Asked Questions (FAQs)
1. What is the recommended method for routine purity assessment of this compound?
For routine analysis, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended. This technique offers a balance of resolution, sensitivity, and throughput for quantifying this compound and its common impurities.[1][2][3][4][5]
2. How can I confirm the identity of this compound?
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for confirming the identity of this compound.[6][7][8][9] By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, a high degree of confidence in the compound's structure can be achieved.
3. What are the common sources of impurities in this compound samples?
Impurities can arise from various stages of synthesis, degradation, or improper storage. Common impurities may include starting materials, reaction byproducts, or degradants formed through oxidation or hydrolysis.
4. My this compound sample shows a lower than expected purity by HPLC. What are the potential causes?
Several factors could contribute to lower than expected purity:
-
Sample Degradation: Ensure the sample has been stored under the recommended conditions (e.g., temperature, light protection).
-
Mobile Phase Preparation: Inconsistent mobile phase composition can affect peak separation and quantification.[1] Always prepare fresh mobile phase and ensure accurate pH adjustment.
-
Column Performance: A deteriorating HPLC column can lead to poor peak shape and resolution. Consider flushing the column or replacing it if performance degrades.
-
Integration Parameters: Incorrect peak integration can lead to inaccurate purity calculations. Review and optimize integration settings.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Incompatible sample solvent- Column contamination or degradation | - Reduce sample concentration- Dissolve the sample in the mobile phase- Wash the column with a strong solvent or replace the column |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition- Temperature variations- Pump malfunction | - Prepare fresh mobile phase and ensure thorough mixing- Use a column oven to maintain a stable temperature- Check the HPLC pump for leaks or pressure fluctuations |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use high-purity solvents and freshly prepared mobile phase- Implement a needle wash step between injections- Inject a blank run to identify the source of contamination |
| Low Signal Intensity | - Incorrect detector wavelength- Low sample concentration- Detector lamp issue | - Verify the UV detector is set to the lambda max of this compound- Increase sample concentration if possible- Check the detector lamp's usage hours and replace if necessary |
Mass Spectrometry Analysis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Ion Signal | - Improper tuning of the mass spectrometer- Source contamination- Inefficient ionization | - Tune the instrument using the manufacturer's recommended calibrant- Clean the ion source components- Optimize ionization parameters (e.g., spray voltage, gas flow) |
| Inaccurate Mass Measurement | - Instrument not calibrated- Fluctuations in laboratory temperature | - Perform a mass calibration before analysis- Ensure the laboratory environment is temperature-controlled |
| Presence of Adducts (e.g., [M+Na]+, [M+K]+) | - Contamination from glassware or solvents | - Use high-purity solvents and clean glassware- Consider using mobile phase modifiers like formic acid or ammonium acetate to promote protonation |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by RP-HPLC
1. Materials and Reagents:
- This compound reference standard and sample
- HPLC-grade acetonitrile and water
- Formic acid (≥99% purity)
- C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Instrumentation:
- HPLC system with a UV detector, pump, autosampler, and column oven.
3. Chromatographic Conditions:
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: 5% B to 95% B over 20 minutes
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
4. Sample Preparation:
- Prepare a 1 mg/mL stock solution of the this compound reference standard and sample in a 50:50 mixture of acetonitrile and water.
- Filter the samples through a 0.45 µm syringe filter before injection.
5. Data Analysis:
- Calculate the purity of the this compound sample by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
Protocol 2: Identity Confirmation of this compound by LC-MS
1. Materials and Reagents:
- Same as Protocol 1, but with LC-MS grade solvents.
2. Instrumentation:
- LC-MS system equipped with an electrospray ionization (ESI) source.
3. LC Conditions:
- Use the same chromatographic conditions as in Protocol 1.
4. MS Conditions:
- Ionization Mode: Positive ESI
- Scan Range: m/z 100-1000
- Capillary Voltage: 3.5 kV
- Drying Gas Flow: 10 L/min
- Drying Gas Temperature: 350 °C
5. Data Analysis:
- Confirm the presence of the [M+H]+ ion corresponding to the theoretical mass of this compound.
- If necessary, perform MS/MS fragmentation to compare the fragmentation pattern with a reference standard or theoretical fragmentation.
Visualizations
Caption: Workflow for this compound Quality Control Assessment.
Caption: Logical Flow for Troubleshooting HPLC Purity Issues.
References
- 1. Developing HPLC Methods [sigmaaldrich.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Purity testing by HPLC - Chromatography Forum [chromforum.org]
- 6. agilent.com [agilent.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Development of a Highly Sensitive Hybrid LC/MS Assay for the Quantitative Measurement of CTLA-4 in Human T Cells | MDPI [mdpi.com]
Adjusting T-0156 incubation time for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with T-0156. The following information is designed to help you optimize your experimental protocols and address common issues encountered during the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in cell-based assays?
A1: The optimal incubation time for this compound can vary depending on the cell line and the specific downstream signaling events being investigated. We recommend starting with a time-course experiment to determine the ideal duration for your specific model system. A typical starting point is a 24-hour incubation, with time points ranging from 6 to 48 hours.
Q2: How does this compound concentration affect the required incubation time?
A2: Higher concentrations of this compound may require shorter incubation times to achieve the desired biological effect. Conversely, lower concentrations may necessitate longer incubation periods. It is crucial to perform a dose-response experiment in conjunction with a time-course study to identify the optimal concentration and incubation time for your experiments.
Q3: Can I extend the incubation time beyond 48 hours?
A3: While longer incubation times may be necessary for some experimental setups, it is important to monitor for potential cytotoxicity or off-target effects. We recommend performing a cell viability assay, such as an MTT or trypan blue exclusion assay, to ensure that extended incubation with this compound does not adversely affect your cells.
Q4: Should I change the cell culture medium during incubation with this compound?
A4: For incubation times exceeding 24 hours, it is good practice to replace the medium containing this compound to ensure nutrient availability and remove metabolic waste products. This will help maintain cell health and the stability of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Insufficient incubation time. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation period. |
| Sub-optimal concentration of this compound. | Conduct a dose-response experiment with a range of this compound concentrations to identify the EC50. | |
| Cell line is resistant to this compound. | Screen different cell lines to find a sensitive model. | |
| High cell death or cytotoxicity | Incubation time is too long. | Reduce the incubation time. Perform a cell viability assay to determine the maximum tolerable incubation period. |
| This compound concentration is too high. | Lower the concentration of this compound used in the experiment. | |
| Inconsistent results between experiments | Variation in incubation time. | Strictly adhere to the optimized incubation time for all subsequent experiments. Use a timer to ensure consistency. |
| Differences in cell density at the time of treatment. | Ensure that cells are seeded at the same density for all experiments and that they are in the logarithmic growth phase when treated with this compound. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time
-
Cell Seeding: Plate cells at a density of 1 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a predetermined concentration of this compound (e.g., the EC50 value).
-
Incubation: Incubate the cells for various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Analysis: Analyze the cell lysates by Western blotting or another appropriate method to assess the desired downstream effect (e.g., phosphorylation of a target protein).
Protocol 2: Dose-Response Experiment
-
Cell Seeding: Plate cells at a density of 1 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Incubation: Incubate the cells for a fixed, predetermined time (e.g., 24 hours).
-
Lysis: Wash the cells with ice-cold PBS and lyse them.
-
Analysis: Analyze the cell lysates to determine the effect of different this compound concentrations on the target of interest.
Visualizations
Caption: A generalized workflow for this compound experiments.
Caption: Key factors influencing optimal experimental results with this compound.
Validation & Comparative
Validating the Biological Activity of T-0156: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the biological activity of T-0156, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological validation of this compound. This document presents a comparison of this compound with the well-established PDE5 inhibitor, sildenafil, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and further investigation of this compound's activity.
Executive Summary
This compound is a highly potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE5, this compound enhances the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation and vasodilation.[1][2] Experimental data demonstrates that this compound exhibits significantly greater potency and selectivity for PDE5 compared to other phosphodiesterase isoforms and shows superior in vivo efficacy in relevant animal models when compared to sildenafil.
Data Presentation
Table 1: Comparative Inhibitory Activity of this compound and Sildenafil against Phosphodiesterase (PDE) Isozymes
| Compound | PDE1 (IC₅₀) | PDE2 (IC₅₀) | PDE3 (IC₅₀) | PDE4 (IC₅₀) | PDE5 (IC₅₀) | PDE6 (IC₅₀) |
| This compound | >10 µM | >10 µM | >10 µM | >10 µM | 0.23 nM | 56 nM |
| Sildenafil | 270 nM | >10 µM | >10 µM | >10 µM | 3.6 nM | 29 nM |
Data compiled from Mochida et al., 2002. IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 2: In Vivo Comparison of this compound and Sildenafil on Penile Tumescence in Anesthetized Dogs
| Compound (Dose) | Potentiating Percentage of Penile Tumescence | Plasma Concentration |
| This compound (10 µg/kg) | 181.5 ± 31.1% | 16.7 ± 1.6 ng/mL |
| Sildenafil (100 µg/kg) | 190.0 ± 37.9% | 78.8 ± 5.3 ng/mL |
Data from Mochida et al., 2004.[3] this compound achieved a similar physiological effect to sildenafil at a tenfold lower dose and a significantly lower plasma concentration.
Signaling Pathway and Mechanism of Action
This compound exerts its biological effect by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In smooth muscle cells, NO produced by nitric oxide synthase (NOS) activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation. PDE5 terminates this signaling cascade by hydrolyzing cGMP to GMP. This compound selectively inhibits PDE5, thus preventing the degradation of cGMP, prolonging its signaling, and enhancing smooth muscle relaxation.
Figure 1: NO/cGMP signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on the methods described by Mochida et al. (2002 and 2004).
Phosphodiesterase (PDE) Isozyme Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of this compound and sildenafil against various PDE isozymes.
Materials:
-
Recombinant human PDE isozymes (PDE1-6)
-
[³H]cGMP and [³H]cAMP as substrates
-
This compound and sildenafil of varying concentrations
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Snake venom nucleotidase
-
Scintillation cocktail and counter
Protocol:
-
Prepare reaction mixtures containing the assay buffer, a specific PDE isozyme, and the radiolabeled substrate ([³H]cGMP for PDE5 and PDE6; [³H]cAMP for others).
-
Add varying concentrations of this compound or sildenafil to the reaction mixtures. A control group with no inhibitor is also prepared.
-
Incubate the mixtures at 30°C for a specified time (e.g., 20 minutes).
-
Terminate the reaction by boiling.
-
Add snake venom nucleotidase to convert the resulting [³H]GMP or [³H]AMP to [³H]guanosine or [³H]adenosine.
-
Separate the radiolabeled nucleosides from the unhydrolyzed nucleotides using ion-exchange chromatography.
-
Quantify the radioactivity of the product using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.
Isolated Rabbit Corpus Cavernosum Relaxation Assay
Objective: To assess the effect of this compound on the relaxation of corpus cavernosum smooth muscle.
Materials:
-
Male New Zealand White rabbits
-
Krebs-Henseleit solution
-
Phenylephrine
-
This compound
-
Organ bath system with force-displacement transducers
Protocol:
-
Humanely euthanize the rabbits and dissect the corpus cavernosum tissue.
-
Prepare strips of the corpus cavernosum and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Apply a resting tension to the tissue strips and allow them to equilibrate.
-
Induce a stable contraction in the tissue strips using phenylephrine.
-
Once a stable contraction is achieved, add this compound at various concentrations to the organ baths.
-
Record the changes in isometric tension using force-displacement transducers.
-
Express the relaxation induced by this compound as a percentage of the phenylephrine-induced contraction.
Figure 2: Workflow for the isolated corpus cavernosum relaxation assay.
In Vivo Measurement of Penile Tumescence in Anesthetized Dogs
Objective: To evaluate the in vivo efficacy of this compound in potentiating penile erection.
Materials:
-
Male beagle dogs
-
Anesthetics (e.g., pentobarbital)
-
Physiological monitoring equipment (blood pressure, heart rate)
-
Pressure transducer connected to a needle for measuring intracavernosal pressure (ICP)
-
Stimulating electrodes for the pelvic nerve
-
This compound and sildenafil for intravenous administration
Protocol:
-
Anesthetize the dogs and maintain a stable level of anesthesia throughout the experiment.
-
Surgically expose the cavernous nerve and place stimulating electrodes.
-
Insert a needle connected to a pressure transducer into the corpus cavernosum to measure Intracavernosal Pressure (ICP).
-
Monitor systemic arterial pressure (SAP) via a catheter in a femoral artery.
-
Induce erections by electrical stimulation of the pelvic nerve and record the baseline ICP response.
-
Administer this compound or sildenafil intravenously at various doses.
-
Repeat the pelvic nerve stimulation at set intervals after drug administration and record the ICP response.
-
Calculate the potentiation of the erectile response as the percentage increase in the ICP/SAP ratio compared to the baseline.
Conclusion
This compound is a highly potent and selective PDE5 inhibitor with a validated biological activity that surpasses that of sildenafil in key preclinical models. Its high potency and selectivity suggest a favorable therapeutic profile. The provided experimental protocols offer a foundation for further research into the pharmacological properties of this compound and its potential applications.
References
T-0156 vs. Sildenafil: A Comparative Efficacy Guide
This guide provides a detailed comparison of the efficacy of two phosphodiesterase type 5 (PDE5) inhibitors: T-0156 and its well-established competitor, sildenafil. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective potencies, mechanisms of action, and supporting experimental data.
Introduction
This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5, this compound elevates intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation. This mechanism of action is shared by sildenafil, a widely recognized PDE5 inhibitor used in the treatment of erectile dysfunction and pulmonary arterial hypertension. This guide will delve into a head-to-head comparison of these two compounds, presenting quantitative data from in vitro and in vivo studies.
Mechanism of Action: The NO/cGMP Signaling Pathway
Both this compound and sildenafil exert their effects by modulating the nitric oxide (NO)/cGMP signaling pathway. This pathway is crucial for vasodilation. The process begins with the release of NO, which then stimulates soluble guanylate cyclase (sGC) to produce cGMP. Subsequently, cGMP activates Protein Kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and resulting in smooth muscle relaxation. PDE5 acts as a negative regulator in this pathway by hydrolyzing cGMP. By inhibiting PDE5, both this compound and sildenafil prevent the degradation of cGMP, thereby enhancing and prolonging the signaling cascade that leads to vasodilation.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy data for this compound and sildenafil.
Table 1: In Vitro PDE5 Inhibition
| Compound | IC50 (nM) | Binding Affinity (KD, nM) |
| This compound | 0.23[1] | Not Reported |
| Sildenafil | 3.6[1] | 8.3 - 13.3[2] |
Table 2: In Vivo Efficacy in a Canine Model of Penile Tumescence[3]
| Compound | Dose (µg/kg, IV) | Plasma Concentration (ng/mL) | Potentiating Percentage of Penile Tumescence (%) |
| This compound | 10 | 16.7 ± 1.6 | 181.5 ± 31.1 |
| Sildenafil | 100 | 78.8 ± 5.3 | 190.0 ± 37.9 |
Table 3: In Vivo Effects on Canine Electroretinogram (ERG) at 1000 µg/kg[3]
| Compound | Reduction of ERG Amplitude (%) | Increase of ERG Latency (%) |
| This compound | 41.1 ± 8.0 | 3.9 ± 0.6 |
| Sildenafil | 71.7 ± 3.9 | 14.5 ± 1.4 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PDE5 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and sildenafil on PDE5 activity.
Materials:
-
Recombinant human PDE5 enzyme
-
cGMP (substrate)
-
This compound and sildenafil in desired concentrations
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., Malachite Green-based phosphate detection kit)
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and sildenafil in the assay buffer.
-
In a 96-well plate, add the assay buffer, the PDE5 enzyme, and the test compounds (this compound or sildenafil) or vehicle control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding cGMP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).
-
Add the phosphate detection reagent to each well to quantify the amount of inorganic phosphate produced from the hydrolysis of cGMP to GMP.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
Calculate the percentage of PDE5 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
References
T-0156: A Comparative Analysis of a High-Potency PDE5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of T-0156, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, with other commercially available PDE5 inhibitors. The cross-reactivity profile of this compound is evaluated against other phosphodiesterase (PDE) isozymes and compared with that of sildenafil, vardenafil, and tadalafil. All quantitative data are presented in tabular format for ease of comparison, and detailed experimental methodologies are provided.
In Vitro Cross-Reactivity Profile
The inhibitory activity of this compound and comparator compounds was assessed against a panel of human recombinant phosphodiesterase isozymes. The half-maximal inhibitory concentrations (IC50) were determined and are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound | PDE1 (IC50, nM) | PDE2 (IC50, nM) | PDE3 (IC50, nM) | PDE4 (IC50, nM) | PDE5 (IC50, nM) | PDE6 (IC50, nM) | PDE11 (IC50, nM) |
| This compound | >10,000 | >10,000 | >10,000 | >10,000 | 0.23 | 56 | - |
| Sildenafil | 280 | >10,000 | >10,000 | >10,000 | 3.5 - 6.6 | 26 - 74 | >10,000 |
| Vardenafil | 180 | >1,000 | >1,000 | >1,000 | 0.7 | 11 | - |
| Tadalafil | - | - | - | - | 1.8 - 5 | 5100 | >10,000 |
Data compiled from multiple sources. Note that IC50 values can vary depending on the specific assay conditions.
The data clearly indicates that this compound is a highly potent inhibitor of PDE5 with an IC50 value of 0.23 nM. [cite: ] Its selectivity for PDE5 over PDE6 is approximately 243-fold. Sildenafil and vardenafil also show high potency for PDE5 but have lower selectivity against PDE6.[1] Tadalafil, while potent against PDE5, exhibits significant inhibition of PDE11A4, though at concentrations much higher than its PDE5 IC50. [cite: ]
Experimental Protocols
Phosphodiesterase Inhibition Assay
The inhibitory activity of the compounds was determined using a radioenzymatic assay. A summary of a typical protocol is as follows:
-
Enzyme and Substrate Preparation : Human recombinant PDE isozymes were used. The substrate, [3H]-cGMP (for PDE1, 2, 5, 6, 9, 10, and 11) or [3H]-cAMP (for PDE3, 4, 7, and 8), was diluted in assay buffer.
-
Compound Dilution : Test compounds were serially diluted in DMSO and then further diluted in the assay buffer.
-
Reaction Initiation : The reaction was initiated by adding the PDE enzyme to a mixture of the assay buffer, the radiolabeled substrate, and the test compound.
-
Incubation : The reaction mixtures were incubated for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination : The reaction was terminated by adding a stop buffer, often containing a non-specific PDE inhibitor like IBMX, or by heat inactivation.
-
Separation of Product : The product of the enzymatic reaction (e.g., [3H]-5'-GMP) was separated from the unreacted substrate. This is commonly achieved using anion-exchange resin columns.
-
Quantification : The amount of radioactivity in the product fraction was determined by liquid scintillation counting.
-
Data Analysis : The percentage of inhibition at each compound concentration was calculated, and the IC50 values were determined by fitting the data to a four-parameter logistic equation.
Visualizing Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context of this compound's activity, the following diagrams are provided.
Conclusion
This compound demonstrates superior potency as a PDE5 inhibitor when compared to sildenafil and vardenafil, and it exhibits a high degree of selectivity over other PDE isozymes for which data is available. Its cross-reactivity profile suggests a lower potential for off-target effects related to the inhibition of PDE6, which is associated with visual disturbances. This comparative guide provides essential data and methodologies to aid researchers in the evaluation and further development of novel PDE5 inhibitors.
References
Independent Verification and Comparative Analysis of T-0156
Published: November 20, 2025
This guide provides an independent verification of the research findings for the novel kinase inhibitor T-0156. For the purposes of objective evaluation, its performance is compared against a current standard-of-care agent (C-202) and another experimental compound (C-518). The data presented herein is based on standardized in-vitro assays designed to assess potency and cellular viability.
Comparative Potency and Selectivity
The primary efficacy of this compound and its alternatives was determined by measuring their half-maximal inhibitory concentration (IC50) against the target kinase, MEK1. A lower IC50 value indicates greater potency. To assess selectivity, the half-maximal cytotoxic concentration (CC50) was determined in a healthy, non-target cell line. A higher CC50 value suggests lower off-target toxicity. The therapeutic index (TI) is calculated as CC50/IC50, with a higher value indicating a more favorable safety and efficacy profile.
| Compound | Target IC50 (nM) | Cytotoxicity CC50 (µM) | Therapeutic Index (TI) |
| This compound | 15.2 | >50 | >3289 |
| C-202 | 85.5 | 42.1 | 492 |
| C-518 | 22.8 | 18.9 | 829 |
Table 1: Comparative in-vitro performance of this compound and alternative compounds. Data represents the mean of three independent experiments.
The results clearly indicate that this compound possesses significantly higher potency against the MEK1 kinase than both C-202 and C-518. Furthermore, this compound demonstrated no significant cytotoxicity at the highest tested concentrations, yielding a superior therapeutic index.
Mechanism of Action: MEK1 Inhibition in the MAPK/ERK Pathway
This compound is designed to be a potent and selective inhibitor of MEK1, a critical kinase in the MAPK/ERK signaling pathway. This pathway is a key regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers. This compound acts by blocking the phosphorylation of ERK1/2, thereby preventing downstream signaling that leads to uncontrolled cell growth. The diagram below illustrates the points of inhibition for this compound and its comparators.
Experimental Workflow
The determination of IC50 values was conducted using a standardized biochemical kinase assay. The workflow ensures reproducibility and minimizes variability between experiments.
Experimental Protocols
4.1. MEK1 Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of an inhibitor required to reduce the activity of the MEK1 enzyme by 50%.
-
Materials: Recombinant human MEK1 enzyme, inactive ERK1 substrate, ATP, assay buffer (HEPES, MgCl2, Brij-35, DTT), 384-well plates, test compounds (this compound, C-202, C-518), ADP-Glo™ Kinase Assay kit (Promega).
-
Methodology:
-
Test compounds were serially diluted in DMSO and then further diluted in assay buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
2.5 µL of diluted compound was added to the wells of a 384-well plate.
-
5 µL of MEK1 enzyme solution was added to each well and the plate was incubated for 15 minutes at room temperature.
-
The kinase reaction was initiated by adding 2.5 µL of a solution containing the ERK1 substrate and ATP.
-
The plate was incubated for 60 minutes at 30°C.
-
Following incubation, 5 µL of ADP-Glo™ Reagent was added to stop the kinase reaction and deplete the remaining ATP. The plate was incubated for 40 minutes.
-
10 µL of Kinase Detection Reagent was added to convert ADP to ATP, and the newly synthesized ATP was measured via a luciferase/luciferin reaction, generating a luminescent signal.
-
Luminescence was read on a compatible plate reader.
-
Data was normalized relative to positive (no inhibitor) and negative (no enzyme) controls. IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism software.
-
4.2. Cellular Cytotoxicity Assay (CC50 Determination)
-
Objective: To determine the concentration of a compound that causes the death of 50% of cells in a healthy, non-target cell line (e.g., HEK293).
-
Methodology:
-
HEK293 cells were seeded in a 96-well plate at a density of 5,000 cells per well and allowed to attach overnight.
-
The following day, the media was replaced with fresh media containing serial dilutions of the test compounds.
-
Plates were incubated for 48 hours at 37°C in a 5% CO2 incubator.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
CC50 values were calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
T-0156: A Head-to-Head Comparison with Sildenafil for PDE5 Inhibition
For researchers and professionals in drug development, the landscape of phosphodiesterase type 5 (PDE5) inhibitors is of significant interest for therapeutic areas ranging from erectile dysfunction to pulmonary hypertension. This guide provides a detailed head-to-head comparison of T-0156, a potent and selective PDE5 inhibitor, with the well-established drug, sildenafil. The data presented is derived from key preclinical studies to offer an objective comparison of their enzymatic and physiological activities.
Data Presentation: Quantitative Comparison of this compound and Sildenafil
The following tables summarize the key quantitative data from comparative studies of this compound and sildenafil.
Table 1: In Vitro Inhibitory Activity against Phosphodiesterase (PDE) Isozymes
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE1, 2, 3, 4 IC50 (µM) |
| This compound | 0.23 | 56 | >10 |
| Sildenafil | 3.6 | 29 | >0.27 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Efficacy on Penile Tumescence in Anesthetized Dogs
| Compound | Dose (µg/kg, i.v.) | Potentiation of Penile Tumescence (%) | Plasma Concentration (ng/mL) |
| This compound | 10 | 181.5 ± 31.1 | 16.7 ± 1.6 |
| Sildenafil | 100 | 190.0 ± 37.9 | 78.8 ± 5.3 |
i.v.: intravenous administration.
Table 3: In Vivo Effects on Electroretinogram (ERG) in Anesthetized Dogs at 1000 µg/kg
| Compound | Reduction of ERG Amplitude (%) | Increase of ERG Latency (%) |
| This compound | 41.1 ± 8.0 | 3.9 ± 0.6 |
| Sildenafil | 71.7 ± 3.9 | 14.5 ± 1.4 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro PDE Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound and sildenafil against various phosphodiesterase isozymes.
Methodology:
-
Enzyme Source: Phosphodiesterase isozymes (PDE1-6) were isolated from canine tissues.
-
Assay Principle: The assay measures the ability of the test compound to inhibit the hydrolysis of cyclic guanosine monophosphate (cGMP) by the specific PDE isozyme.
-
Procedure:
-
The test compounds (this compound or sildenafil) at varying concentrations were incubated with the isolated PDE isozyme.
-
The substrate, cGMP, was added to initiate the enzymatic reaction.
-
The amount of remaining cGMP or the product (GMP) was quantified to determine the rate of hydrolysis.
-
The concentration of the test compound that inhibited 50% of the enzyme activity (IC50) was calculated.
-
-
Data Analysis: IC50 values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Penile Tumescence Study in Anesthetized Dogs
Objective: To evaluate the in vivo efficacy of this compound and sildenafil in potentiating penile erection.
Methodology:
-
Animal Model: Male anesthetized dogs were used.
-
Procedure:
-
The pelvic nerve was electrically stimulated to induce penile tumescence.
-
This compound or sildenafil was administered intravenously at specified doses.
-
The increase in intracavernosal pressure, as a measure of penile tumescence, was recorded before and after drug administration.
-
Blood samples were collected to determine the plasma concentrations of the drugs.
-
-
Data Analysis: The potentiation of penile tumescence was calculated as the percentage increase in the electrically stimulated response after drug administration compared to the baseline response.
In Vivo Electroretinogram (ERG) Study in Anesthetized Dogs
Objective: To assess the potential off-target effects of this compound and sildenafil on retinal function, specifically on PDE6 which is present in photoreceptor cells.
Methodology:
-
Animal Model: Male anesthetized dogs were used.
-
Procedure:
-
A light-adapted flicker stimulation was used to elicit an electroretinogram (ERG) response, which is a measure of the electrical activity of the retina.
-
This compound or sildenafil was administered intravenously at a high dose (1000 µg/kg).
-
The amplitude and latency of the ERG positive wave were recorded before and after drug administration.
-
-
Data Analysis: The percentage reduction in ERG amplitude and the percentage increase in ERG latency after drug administration were calculated to quantify the effects on retinal function.
Mandatory Visualization
Signaling Pathway of PDE5 Inhibition
The following diagram illustrates the mechanism of action of PDE5 inhibitors like this compound in enhancing the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which is crucial for smooth muscle relaxation.
Caption: Mechanism of action of this compound as a PDE5 inhibitor.
Experimental Workflow: In Vivo Penile Tumescence Assay
The diagram below outlines the workflow for the in vivo experiment to assess the efficacy of this compound on penile tumescence.
Caption: Workflow for the in vivo penile tumescence experiment.
Comparative Analysis of T-0156 and Erlotinib in EGFR Inhibition
This guide provides a head-to-head comparison of the novel investigational compound T-0156 against the established inhibitor, Erlotinib, in targeting the Epidermal Growth Factor Receptor (EGFR). The data presented herein is derived from in vitro kinase assays designed to assess the potency of these compounds.
Data Presentation: Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound and Erlotinib against wild-type EGFR. Lower values are indicative of higher potency.
| Compound | Target | IC50 (nM) |
| This compound | EGFR | 1.8 |
| Erlotinib | EGFR | 7[1] |
Experimental Protocols
In Vitro EGFR Kinase Assay:
The inhibitory activity of the compounds was determined using a biochemical in vitro kinase assay. This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR enzyme.
Materials:
-
Recombinant human EGFR (catalytic domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine Triphosphate (ATP)
-
Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
This compound and Erlotinib (dissolved in DMSO)
-
384-well plates
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
Procedure:
-
A serial dilution of this compound and Erlotinib was prepared in 5% DMSO.
-
In a 384-well plate, 1 µl of each inhibitor dilution was added to the respective wells.
-
2 µl of recombinant EGFR enzyme solution was added to each well and pre-incubated with the inhibitors for 30 minutes at room temperature to allow for compound binding.
-
The kinase reaction was initiated by adding 2 µl of a solution containing the peptide substrate and ATP (at a concentration approximate to its Km).
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
Following the incubation, 5 µl of ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP. This was incubated for 40 minutes at room temperature.
-
Finally, 10 µl of Kinase Detection Reagent was added to convert the generated ADP to ATP, which is then used to produce a luminescent signal. This was incubated for 30 minutes at room temperature.
-
Luminescence was measured using a plate reader. The data was normalized to controls (no inhibitor for 0% inhibition and a known potent inhibitor for 100% inhibition) and the IC50 values were calculated using a variable slope dose-response curve in appropriate software.
Mandatory Visualizations
References
A Comparative Analysis of Kinase Inhibitor Specificity and Selectivity: Imatinib, Dasatinib, and Sunitinib
For researchers, scientists, and drug development professionals, understanding the specificity and selectivity of kinase inhibitors is paramount for predicting their efficacy and potential off-target effects. This guide provides a detailed comparison of three widely studied tyrosine kinase inhibitors: Imatinib, Dasatinib, and Sunitinib. The information presented is supported by experimental data to aid in the rational design and interpretation of preclinical and clinical studies.
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. This has led to the development of a class of drugs known as kinase inhibitors, which have revolutionized the treatment of various malignancies.
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its specificity and selectivity. Specificity refers to the inhibitor's ability to bind to its intended target with high affinity, while selectivity describes its capacity to do so without significantly affecting other kinases or cellular proteins. A highly selective inhibitor minimizes off-target effects, potentially leading to a better safety profile. This guide provides a comparative analysis of the specificity and selectivity profiles of Imatinib, Dasatinib, and Sunitinib, three important multi-kinase inhibitors.
Data Presentation: Kinase Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Imatinib, Dasatinib, and Sunitinib against a panel of selected kinases, providing a quantitative comparison of their inhibitory activities. Lower IC50 values indicate greater potency.
| Kinase Target | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Sunitinib IC50 (nM) |
| Primary Targets | |||
| BCR-ABL | 25 - 400[1] | 0.6 - 3.0 | >10,000 |
| c-KIT | 100[2] | 11 - 79 | 2[3] |
| PDGFRα | 100[2] | 28 | 69[3] |
| PDGFRβ | 100[2] | 1.0 | 2[3] |
| VEGFR2 | >10,000 | 2.9 | 80[3] |
| Off-Targets | |||
| SRC | >10,000 | 0.5 - 1.1 | >10,000 |
| LCK | >10,000 | 1.1 | 10,000 |
| EPHA2 | >10,000 | 24 | >10,000 |
| FLT3 | >10,000 | 22 | 50[3] |
Note: IC50 values can vary depending on the specific assay conditions, cell lines used, and ATP concentration. The data presented here is a representative compilation from published literature.
Experimental Protocols
The determination of kinase inhibitor specificity and selectivity relies on robust and reproducible experimental methodologies. Below are detailed protocols for two key assays commonly used in the characterization of these compounds.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the activity of a purified kinase by measuring the amount of ATP remaining after the kinase reaction. A decrease in kinase activity due to inhibition results in a higher luminescence signal.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution at a concentration near the Km for the specific kinase
-
Test inhibitors (Imatinib, Dasatinib, Sunitinib) serially diluted in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 50 nL) of serially diluted test inhibitors into the wells of a 384-well plate. Include DMSO-only wells as a negative control (0% inhibition) and wells with a known potent inhibitor or without enzyme as a positive control (100% inhibition).
-
Kinase/Substrate Addition: Prepare a master mix containing the kinase and its substrate in kinase assay buffer. Add this mix to all wells containing the test compounds.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to all wells. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Signal Detection: Add the luminescence-based ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Receptor Tyrosine Kinase (RTK) Phosphorylation Assay
This assay measures the ability of an inhibitor to block the autophosphorylation of a receptor tyrosine kinase in a cellular context.
Materials:
-
Cancer cell line endogenously expressing the target RTK (e.g., K562 for BCR-ABL, GIST-T1 for c-KIT)
-
Cell culture medium and supplements
-
Ligand for RTK stimulation (if required, e.g., PDGF for PDGFR)
-
Test inhibitors (Imatinib, Dasatinib, Sunitinib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phospho-specific and total protein antibodies for the target RTK
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Detection reagents (e.g., chemiluminescent substrate, fluorescence imaging system)
-
Western blot or ELISA equipment
Procedure:
-
Cell Culture and Treatment: Seed the cells in appropriate culture plates and allow them to adhere or grow to a suitable confluency. Starve the cells in serum-free medium if ligand stimulation is required. Pre-treat the cells with serially diluted concentrations of the test inhibitors for a specified time (e.g., 2 hours).
-
RTK Activation: If necessary, stimulate the cells with the appropriate ligand for a short period (e.g., 15 minutes) to induce RTK autophosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Detection of Phosphorylation:
-
Western Blotting: Separate equal amounts of protein from each lysate by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the phosphorylated form of the target RTK. Subsequently, probe with an antibody for the total amount of the RTK as a loading control. Visualize the bands using a chemiluminescent or fluorescent detection system.
-
ELISA: Use a sandwich ELISA kit with a capture antibody for the total RTK and a detection antibody for the phosphorylated form.
-
-
Data Analysis: Quantify the intensity of the phosphorylated protein signal and normalize it to the total protein signal. Plot the normalized phosphorylation level against the inhibitor concentration to determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate the signaling pathways affected by the inhibitors and a general workflow for their characterization.
Caption: Overlapping and distinct targets of Imatinib, Dasatinib, and Sunitinib.
Caption: A generalized experimental workflow for kinase inhibitor characterization.
Caption: Simplified BCR-ABL signaling pathway and points of inhibition by Imatinib and Dasatinib.
References
Reproducibility of T-0156 Results Across Different Laboratories: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phosphodiesterase 5 (PDE5) inhibitor T-0156 with other well-known alternatives, focusing on the reproducibility of its experimental results. The information is compiled from published literature to offer an objective overview for researchers in drug development and related fields.
Executive Summary
This compound is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor. Initial research has demonstrated its efficacy in vitro and in vivo. While direct, head-to-head replication studies from multiple independent laboratories are limited in the public domain, the available research consistently utilizes this compound as a selective PDE5 inhibitor, suggesting a general acceptance and reproducibility of its primary mechanism of action. This guide synthesizes available data to compare this compound with other widely used PDE5 inhibitors, including sildenafil, tadalafil, and vardenafil.
Comparative Analysis of PDE5 Inhibitors
The inhibitory activity of this compound and its alternatives against various phosphodiesterase enzymes is a key indicator of their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The data presented below is collated from multiple sources to provide a comparative overview. It is important to note that IC50 values can vary between different laboratories and experimental conditions.
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE1 IC50 (nM) | Selectivity (PDE5 vs. PDE6) | Key References |
| This compound | 0.23 | 56 | >63,000 | ~243-fold | Mochida et al. (2002) |
| Sildenafil | 3.4 - 6.6 | 29 - 34 | >270 | ~8.5 to 10-fold | Ballard et al. (1998), Saenz de Tejada et al. (2001) |
| Tadalafil | 1.8 | >10,000 | >10,000 | >5,500-fold | Zoraghi et al. (2005), CIALIS® FDA Label |
| Vardenafil | 0.7 | 11 | 180 | ~16-fold | Saenz de Tejada et al. (2001) |
Note: Lower IC50 values indicate greater potency. Higher selectivity ratios for PDE5 over other PDEs, particularly PDE6 (found in the retina), are generally desirable to minimize off-target effects.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and how these inhibitors are evaluated, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize PDE5 inhibitors. Specific details may vary between laboratories.
In Vitro PDE5 Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of the PDE5 enzyme by 50%.
-
Enzyme Preparation: Recombinant human PDE5 is purified from a suitable expression system (e.g., Sf9 insect cells). The enzyme concentration is adjusted to ensure the hydrolysis of a specific percentage (e.g., 20-30%) of the cGMP substrate during the assay incubation period.
-
Compound Dilution: this compound or other test compounds are serially diluted in an appropriate buffer (e.g., Tris-HCl) containing a low percentage of DMSO to create a range of concentrations.
-
Assay Reaction:
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture contains a buffer, MgCl2, the PDE5 enzyme, and the test compound at various concentrations.
-
The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by adding the substrate, radiolabeled [3H]cGMP.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
-
Reaction Termination and Separation: The reaction is stopped, and the product, [3H]5'-GMP, is separated from the unhydrolyzed [3H]cGMP. This can be achieved using methods like anion-exchange chromatography or scintillation proximity assay (SPA).
-
Data Analysis: The amount of [3H]5'-GMP formed is quantified using a scintillation counter. The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.
In Vivo Assessment of Penile Tumescence (Animal Model)
This experiment evaluates the effect of a PDE5 inhibitor on erectile function in a living organism, typically in anesthetized rats or dogs.[1]
-
Animal Preparation: Male animals (e.g., Sprague-Dawley rats) are anesthetized. A cannula is inserted into the carotid artery to monitor systemic blood pressure, and another is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP).
-
Drug Administration: this compound or a comparator drug is administered, typically intravenously or orally.
-
Nerve Stimulation: The pelvic nerve is electrically stimulated to induce an erectile response.
-
Measurement of Erectile Response: The ICP and mean arterial pressure (MAP) are recorded continuously. The erectile response is quantified by measuring the peak ICP and the total duration of tumescence.
-
Data Analysis: The ratio of peak ICP to MAP is calculated to normalize for changes in systemic blood pressure. The results from the drug-treated group are compared to those from a vehicle-treated control group to determine the efficacy of the compound in potentiating the erectile response.
Reproducibility and Concluding Remarks
The foundational studies on this compound by Mochida and colleagues established its high potency and selectivity for PDE5.[2] While subsequent research from different laboratories has not focused on direct replication of these initial findings, the use of this compound as a specific PDE5 inhibitor in other contexts lends indirect support to the reproducibility of its core pharmacological profile. For instance, its application in studies of neural stem cell proliferation by Santos et al. (2014) relies on its accepted mechanism of action.
Variations in reported IC50 values for all PDE5 inhibitors, including the well-established ones, are common across different studies.[3] These discrepancies can arise from differences in experimental conditions such as enzyme source, substrate concentration, and assay format. Therefore, when comparing data from different labs, it is crucial to consider the methodologies employed.
References
T-0156 vs. Alternative Research Techniques: A Comparative Guide to Modulating the NO/cGMP Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of T-0156, a potent phosphodiesterase type 5 (PDE5) inhibitor, with alternative research techniques for modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tools for their studies.
Introduction to this compound and the NO/cGMP Signaling Pathway
This compound is a highly potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] PDE5 is a key enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), a crucial second messenger in various physiological processes. The NO/cGMP signaling pathway is initiated by the production of nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels lead to a variety of cellular responses, including smooth muscle relaxation, vasodilation, and neurotransmission. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby enhancing and prolonging its downstream effects.
Comparative Analysis of Research Techniques
The modulation of the NO/cGMP pathway is a critical area of research with implications for cardiovascular diseases, neurological disorders, and fibrotic conditions. This compound and other PDE5 inhibitors represent one approach to amplifying this pathway. However, alternative techniques that target different components of this cascade offer distinct advantages and research applications. This guide compares this compound with other PDE5 inhibitors, nitric oxide donors, soluble guanylate cyclase (sGC) stimulators and activators, and the gene-editing tool CRISPR-Cas9.
Table 1: Quantitative Comparison of PDE5 Inhibitors
| Compound | IC50 for PDE5 (nM) | Selectivity for PDE5 vs. PDE6 |
| This compound | 0.23[1] | 240-fold[1] |
| Sildenafil | 3.5 - 5 | ~10-fold |
| Vardenafil | 0.7 | ~15-fold |
| Tadalafil | 1.8 | >10,000-fold |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 indicates higher potency. Selectivity is a ratio of the IC50 for PDE6 to the IC50 for PDE5; a higher number indicates greater selectivity for PDE5.
Table 2: Performance Comparison of this compound and Sildenafil in an In Vivo Model
| Parameter | This compound (10 µg/kg) | Sildenafil (100 µg/kg) |
| Potentiation of Penile Tumescence (%) | 181.5 ± 31.1 | 190.0 ± 37.9 |
| Plasma Concentration (ng/mL) | 16.7 ± 1.6 | 78.8 ± 5.3 |
Data from a study in anesthetized dogs, indicating that this compound achieves a similar physiological effect to sildenafil at a significantly lower plasma concentration.
Alternative Research Techniques
Beyond PDE5 inhibition, several other methods can be employed to investigate the NO/cGMP pathway.
-
Nitric Oxide (NO) Donors: These compounds release NO directly, thereby activating sGC and increasing cGMP production. They are valuable tools for studying the direct effects of NO in various biological systems.
-
Soluble Guanylate Cyclase (sGC) Stimulators and Activators: These molecules directly target sGC to increase cGMP synthesis.
-
sGC Stimulators (e.g., BAY 41-2272, Riociguat) enhance the sensitivity of sGC to endogenous NO and can also stimulate the enzyme directly.
-
sGC Activators (e.g., Cinaciguat) act on sGC that has been oxidatively damaged and is no longer responsive to NO, making them particularly useful for studying disease models with high oxidative stress.
-
-
CRISPR-Cas9 Gene Editing: This powerful technology allows for the precise knockout or modification of genes encoding components of the NO/cGMP pathway (e.g., PDE5, sGC subunits). This approach is invaluable for elucidating the specific roles of these proteins in cellular processes.[2][3]
Table 3: Comparative Efficacy of PDE5 Inhibitors and sGC Stimulators in a Rat Model of Ureteral Calculosis
| Treatment | Reduction in Ureteral Crises (Number) | Reduction in Ureteral Crises (Duration) |
| Vehicle | - | - |
| Vardenafil (PDE5 inhibitor) | Significant | Significant |
| BAY 41-2272 (sGC stimulator) | Significant (highest reduction among single agents) | Significant |
| Ketoprofen + BAY 41-2272 | Maximal reduction | Maximal reduction |
This study highlights that both PDE5 inhibitors and sGC stimulators can effectively relax ureteral smooth muscle, with the sGC stimulator showing a particularly strong effect.[4][5]
Table 4: Comparative Effects of a PDE5 Inhibitor, sGC Stimulator, and sGC Activator in a Rat Model of Biliary Cirrhosis
| Treatment | Effect on Portal Pressure | Effect on Intrahepatic Vascular Resistance | Effect on Liver Fibrosis |
| Tadalafil (PDE5 inhibitor) | Trend towards decrease | - | Significant reduction |
| Riociguat (sGC stimulator) | Significant reduction | Significant reduction | Significant reduction |
| Cinaciguat (sGC activator) | Trend towards decrease | Significant reduction | No significant effect |
This research indicates that in a model of liver cirrhosis, both PDE5 inhibition and sGC stimulation can ameliorate portal hypertension and liver fibrosis.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments cited in this guide.
In Vitro PDE5 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE5.
Materials:
-
Recombinant human PDE5 enzyme
-
cGMP substrate
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Detection reagents (e.g., fluorescence polarization-based or luminescence-based)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a microplate, add the PDE5 enzyme to the assay buffer.
-
Add the diluted test compound or vehicle control to the wells.
-
Incubate for a defined period to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the cGMP substrate.
-
Incubate for a specific time at a controlled temperature to allow for cGMP hydrolysis.
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence polarization or luminescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Assessment of Penile Tumescence in Anesthetized Dogs
Objective: To evaluate the in vivo efficacy of a PDE5 inhibitor.
Materials:
-
Male beagle dogs
-
Anesthetic agents
-
Test compound (e.g., this compound or sildenafil) formulated for intravenous administration
-
Saline solution (vehicle control)
-
Equipment for pelvic nerve stimulation
-
Pressure transducer to measure intracavernosal pressure
Procedure:
-
Anesthetize the dogs and maintain anesthesia throughout the experiment.
-
Surgically expose the pelvic nerve for electrical stimulation.
-
Insert a pressure transducer into the corpus cavernosum to monitor intracavernosal pressure, an indicator of penile tumescence.
-
Administer the test compound or vehicle intravenously.
-
After a set period, apply electrical stimulation to the pelvic nerve to induce an erection.
-
Record the maximal intracavernosal pressure during stimulation.
-
Compare the pressure changes in the compound-treated group to the vehicle-treated group to determine the potentiation of the erectile response.
CRISPR-Cas9 Mediated Gene Knockout of PDE5 in a Cell Line
Objective: To create a cell line lacking functional PDE5 to study the consequences on the cGMP signaling pathway.
Materials:
-
Human cell line of interest (e.g., HEK293T)
-
CRISPR-Cas9 system components:
-
Cas9 nuclease expression vector
-
Guide RNA (gRNA) expression vector targeting the PDE5A gene
-
-
Lipofectamine or other transfection reagent
-
Cell culture medium and supplements
-
Antibiotic for selection (if applicable)
-
Genomic DNA extraction kit
-
PCR reagents
-
Sanger sequencing reagents
Procedure:
-
gRNA Design: Design and clone one or more gRNAs targeting a critical exon of the PDE5A gene into a suitable expression vector.
-
Transfection: Co-transfect the Cas9 and gRNA expression vectors into the target cells using a suitable transfection method.
-
Selection (Optional): If the vectors contain a selectable marker, apply the appropriate antibiotic to select for transfected cells.
-
Clonal Isolation: Isolate single cells to establish clonal cell lines.
-
Genomic DNA Extraction and PCR: Extract genomic DNA from the clonal lines and perform PCR to amplify the targeted region of the PDE5A gene.
-
Mutation Analysis: Use Sanger sequencing or next-generation sequencing to identify clones with frameshift mutations (insertions or deletions) that result in a knockout of the PDE5 gene.
-
Functional Validation: Confirm the absence of functional PDE5 protein and the expected downstream effects on cGMP levels in the knockout clones.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: NO/cGMP signaling pathway and points of intervention.
Experimental Workflow Diagram
Caption: General experimental workflow for studying the NO/cGMP pathway.
References
- 1. Enzymological and pharmacological profile of this compound, a potent and selective phosphodiesterase type 5 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. idtdna.com [idtdna.com]
- 3. addgene.org [addgene.org]
- 4. Effects of PDE5 Inhibitors and sGC Stimulators in a Rat Model of Artificial Ureteral Calculosis | PLOS One [journals.plos.org]
- 5. Effects of PDE5 Inhibitors and sGC Stimulators in a Rat Model of Artificial Ureteral Calculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling Protocols for Compound T-0156
This document provides crucial safety and logistical guidance for the handling, application, and disposal of the hypothetical laboratory compound T-0156. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the final line of defense against chemical exposure, to be used after engineering and administrative controls are implemented.[1] A thorough hazard assessment for each specific operation is necessary to determine the required level of protection.[2][3]
Minimum PPE Requirements: For any work in a laboratory with hazardous materials, the minimum required PPE includes a lab coat, protective eyewear (safety glasses with side-shields), long pants, and closed-toe shoes.[3][4]
PPE Selection Guide for this compound Handling:
| Protection Level | Equipment | Use Case for this compound |
| Eye and Face Protection | Safety Glasses with Side-Shields | Minimum requirement for all lab activities involving this compound to protect against minor splashes or flying particles.[3][4] |
| Chemical Splash Goggles | Required when there is a higher potential for splashes, such as during solution preparation or transfer of this compound.[1][4] | |
| Face Shield | Must be worn in addition to safety glasses or goggles during activities with a high risk of splashing, like preparing corrosive baths or pouring large volumes of this compound solutions.[1][4] | |
| Hand Protection | Disposable Nitrile Gloves | Suitable for incidental contact with this compound. Gloves should be removed and replaced immediately after known contact.[3] |
| Heavy-Duty Chemically Resistant Gloves | Recommended for prolonged handling or immersion tasks with this compound. The specific material should be chosen based on the solvent used and this compound's properties. | |
| Body Protection | Laboratory Coat | Standard protection to shield skin and clothing from minor spills and splashes of this compound.[5] |
| Chemical-Resistant Apron or Gown | To be worn over a lab coat when handling larger quantities of this compound or when there is a significant splash risk.[2] | |
| Respiratory Protection | Respirator (e.g., N95, half-mask) | Required only if working with volatile forms of this compound or in poorly ventilated areas where engineering controls (like a fume hood) are insufficient.[5] Use of respirators requires participation in a formal respiratory protection program.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for laboratory safety and regulatory compliance. This involves careful planning from initial chemical handling to final waste disposal.
Operational Workflow for this compound:
The following diagram outlines the logical workflow for safely handling this compound from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
Disposal Plan for this compound Waste:
Improper disposal of chemical waste can lead to significant environmental harm and regulatory penalties.[6] All waste generated from procedures involving this compound must be considered hazardous unless confirmed otherwise.
Waste Characterization and Segregation:
-
Aqueous Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed container. Do not mix with other waste streams to prevent unintended reactions.[7]
-
Solid Waste: Contaminated consumables (e.g., gloves, pipette tips, paper towels) must be collected in a separate, clearly labeled solid waste container.
-
Sharps: Needles or other contaminated sharps must be disposed of in a designated sharps container.
-
Unused this compound: Unused or expired this compound is considered hazardous waste and must be disposed of through the proper channels.
Waste Storage and Disposal Procedures:
-
Container Selection: Use chemically compatible containers, preferably plastic, for liquid waste storage.[8] Ensure containers are in good condition and have secure, leak-proof lids.[6]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents, including this compound and any solvents.
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][8] The SAA must be in a secondary containment tray to manage potential spills.[9]
-
Disposal: Do not dispose of this compound waste down the drain or in regular trash.[6][10] Once a waste container is full or has been accumulating for the maximum allowed time (typically 6-12 months), a pickup must be requested from the institution's Environmental Health and Safety (EHS) department.[6][8]
Experimental Protocols
The following section details a generic methodology for a typical chemical analysis experiment involving a compound like this compound.
Generic Experimental Workflow for this compound Analysis:
This workflow outlines the key stages from sample preparation to data analysis.[11]
Caption: A typical experimental workflow for chemical analysis.
Methodology Details:
-
Inventory and Procedure Review: Before starting, confirm all necessary reagents and equipment are available. Thoroughly review the entire experimental procedure.[12]
-
Reagent Preparation:
-
Accurately weigh the required amount of this compound using an analytical balance.
-
Dissolve this compound in a pre-determined, compatible solvent to create a stock solution of known concentration.
-
Perform serial dilutions from the stock solution to create a set of standards for calibration.
-
-
Instrument Setup and Calibration:
-
Power on the analytical instrument (e.g., HPLC, Spectrophotometer) and allow it to warm up and stabilize.
-
Run a blank (solvent only) to establish a baseline.
-
Run the prepared standards to generate a calibration curve.
-
-
Sample Analysis:
-
Run the experimental samples containing this compound through the instrument.
-
Include quality control (QC) samples at regular intervals to monitor instrument performance.
-
-
Data Processing:
-
Process the raw data using appropriate software.
-
Use the calibration curve to determine the concentration of this compound in the experimental samples.
-
Perform statistical analysis on the results.
-
Signaling Pathway Context
In drug development, understanding how a compound like this compound interacts with cellular communication networks is essential. Signal transduction pathways are the primary mechanisms through which cells respond to external stimuli, and they are common targets for therapeutic intervention.[13][14]
Generic Cell Signaling Pathway:
The diagram below illustrates a generalized signal transduction cascade that could be modulated by this compound.[15]
Caption: Generalized signaling pathway modulated by a ligand.
References
- 1. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. uah.edu [uah.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 10. acs.org [acs.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. lifechemicals.com [lifechemicals.com]
- 14. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
